molecular formula C15H11NO B082639 2-Phenyl-3,1-benzoxazepine CAS No. 14300-21-1

2-Phenyl-3,1-benzoxazepine

Cat. No.: B082639
CAS No.: 14300-21-1
M. Wt: 221.25 g/mol
InChI Key: QUXWLCQSCONIQP-UHFFFAOYSA-N
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Description

2-Phenyl-3,1-benzoxazepine (CAS 14300-21-1) is a chemical compound belonging to the benzoxazepine class of heterocycles, which are obligatory components of many biologically active molecules and therapeutic agents . The benzoxazepine scaffold is of intense chemical and biological significance due to its wide range of applications in medicinal and pharmaceutical research . This specific derivative has been utilized as a key intermediate in photochemical and thermal reaction studies to investigate reverse stereoselectivities, demonstrating its value in methodological and synthetic chemistry research . Benzoxazepine-based structures, in general, have shown a spectrum of promising biological activities in scientific studies, including anti-tumor properties and potential use as tranquilizing agents . Researchers employ this compound as a core structure for developing novel therapeutic candidates, leveraging its versatility as a privileged scaffold in drug discovery. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14300-21-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)15-16-14-9-5-4-6-12(14)10-11-17-15/h1-11H

InChI Key

QUXWLCQSCONIQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2

Other CAS No.

14300-21-1

Synonyms

2-Phenyl-3,1-benzoxazepine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 2-Phenyl-3,1-benzoxazepine (CAS 14300-21-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical data specifically for 2-Phenyl-3,1-benzoxazepine (CAS 14300-21-1) are limited. This guide provides the available physicochemical properties for the specified compound and supplements this with in-depth information on the synthesis, characterization, and biological activities of structurally related benzoxazepine analogues to offer a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action described herein are based on this broader class of compounds and should be considered representative.

Core Properties of this compound

While detailed experimental studies on this compound are not extensively reported, its fundamental physicochemical properties have been calculated and are presented below.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

PropertyValueSource
CAS Number 14300-21-1-
Molecular Formula C₁₅H₁₁NO[1]
Molecular Weight 221.254 g/mol [2]
Exact Mass 221.084 g/mol [2]
Density 1.1 g/cm³[2]
Boiling Point 360.2 °C at 760 mmHg[2]
Flash Point 139.5 °C[2]
LogP 3.20140[2]
Vapor Pressure 4.68E-05 mmHg at 25°C[2]
Index of Refraction 1.601[2]
PSA (Polar Surface Area) 21.59 Ų[2]

Synthesis and Characterization of Phenyl-Benzoxazepine Analogues

Due to the lack of specific synthetic protocols for this compound, this section details a representative synthesis and characterization workflow for a closely related analogue, 2-phenyl-4H-benzo[d][3][4]oxazin-4-one, based on established methodologies.[5][6] This provides a practical framework for the synthesis of similar benzoxazine and benzoxazepine cores.

Representative Synthetic Protocol: Synthesis of 2-Phenyl-4H-benzo[d][3][4]oxazin-4-one

Objective: To synthesize 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from anthranilic acid and benzoyl chloride.[5]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Ethanol

  • Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a dry atmosphere.

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-benzo[d][3][4]oxazin-4-one.

General Characterization Workflow

The structural elucidation of the synthesized compound would typically involve the following analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl), C=N (imine), and C-O-C (ether) linkages present in the benzoxazepine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR to determine the number and environment of protons, confirming the aromatic and heterocyclic ring structures.

    • ¹³C-NMR to identify the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain its fragmentation pattern, which helps in confirming the structure.

The following diagram illustrates a typical workflow for the synthesis and characterization of a phenyl-benzoxazepine analogue.

G cluster_synthesis Synthesis cluster_characterization Characterization reactants Anthranilic Acid + Benzoyl Chloride reaction Reaction in Pyridine (Reflux) reactants->reaction 1. Acylation workup Precipitation & Filtration reaction->workup 2. Isolation purification Recrystallization (Ethanol) workup->purification 3. Purification product Pure Product purification->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms analysis Structural Elucidation ftir->analysis nmr->analysis ms->analysis

Diagram 1: General workflow for the synthesis and characterization of a 2-phenyl-benzoxazine analogue.

Potential Biological Activities and Signaling Pathways

While the specific biological profile of this compound is not documented, the broader class of benzoxazepines exhibits a wide range of pharmacological activities.[3][7][8] Furthermore, their structural similarity to benzodiazepines suggests potential activity within the central nervous system (CNS).

Reported Activities of Benzoxazepine Derivatives

Research on various benzoxazepine derivatives has indicated several promising therapeutic applications, summarized in the table below.

Biological ActivityDescriptionReference(s)
Anticonvulsant Some 1,5-benzoxazepine derivatives have shown potent activity in animal models of seizures, such as the maximal electroshock seizure (MES) model.[9]
Anticancer Certain benzoxazepine derivatives have demonstrated cytotoxicity against various cancer cell lines, including human lung cancer (A549).[5][7]
Anti-inflammatory Benzoxazepine derivatives have been shown to modulate the release of pro-inflammatory cytokines like IL-6 and TNF-α.[7]
Antibacterial/Antifungal Various studies have reported moderate to significant activity of benzoxazepine compounds against bacterial and fungal pathogens.[3]
CNS Activity Due to their structural resemblance to benzodiazepines, some benzoxazepines are investigated for their effects on CNS receptors, such as serotonin (5-HT) receptors.[10]
Postulated Mechanism of Action: GABA-A Receptor Modulation

Many CNS-active compounds with a seven-membered heterocyclic ring, such as benzodiazepines, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[11][12] It is plausible that certain benzoxazepine derivatives could share this mechanism. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.

Signaling Pathway:

  • GABA is released from a presynaptic neuron into the synaptic cleft.

  • GABA binds to its specific site on the GABA-A receptor, a ligand-gated ion channel on the postsynaptic neuron.

  • This binding causes the receptor's chloride (Cl⁻) channel to open, allowing Cl⁻ ions to flow into the neuron.

  • The influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

  • A benzodiazepine (or a structurally similar modulator) binds to a separate allosteric site on the GABA-A receptor (the benzodiazepine binding site).

  • This binding does not open the channel directly but increases the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal.[13][14]

The following diagram illustrates this proposed signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba GABA gaba_vesicle->gaba Release gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion gaba_receptor->cl_ion Opens Channel hyperpolarization Hyperpolarization (Inhibitory Effect) gaba->gaba_receptor Binds to agonist site bzd Benzoxazepine / BZD bzd->gaba_receptor Binds to allosteric site cl_ion->hyperpolarization Influx leads to

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Phenyl-3,1-benzoxazepine (CAS No: 14300-21-1). The information presented is intended to support research and development activities by providing key data points, experimental methodologies, and workflow visualizations.

Core Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C15H11NO.[1] Its structural and physicochemical properties are critical for understanding its behavior in various chemical and biological systems. The quantitative data available for this compound are summarized below.

PropertyValueSource
Molecular Formula C15H11NO[1][2][3]
Molecular Weight 221.254 g/mol [1][2][3]
Exact Mass 221.08400 u[1][3]
Density 1.1 g/cm³[1]
Boiling Point 360.2°C at 760 mmHg[1]
Flash Point 139.5°C[1]
Melting Point Not Available[1]
LogP (Octanol-Water Partition Coefficient) 3.20140[1]
Topological Polar Surface Area (PSA) 21.59 Ų[1][2][3]
Refractive Index 1.601[1]
Vapor Pressure 4.68E-05 mmHg at 25°C[1]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 1[2][3]
Heavy Atom Count 17[2][3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound. The following sections outline the methodologies cited in the literature.

A known synthetic route to this compound involves the photochemical rearrangement of 2-Phenylquinoline 1-oxide.[1]

Materials:

  • 2-Phenylquinoline 1-oxide (Precursor)[1]

  • Appropriate solvent (e.g., acetone, benzene)

  • High-pressure mercury lamp or other suitable UV light source

  • Reaction vessel (quartz or Pyrex)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Chromatography setup for purification (e.g., column chromatography with silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of 2-Phenylquinoline 1-oxide in a suitable solvent is prepared in a photochemical reaction vessel.

  • The solution is deoxygenated by bubbling an inert gas through it for a sufficient period.

  • The reaction vessel is sealed and exposed to UV irradiation from a high-pressure mercury lamp.

  • The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

  • The resulting crude product is purified by column chromatography on silica gel to isolate the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, such as a 300 MHz instrument.[4]

  • A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Tetramethylsilane (TMS) is used as an internal standard.

  • Spectra are recorded, and chemical shifts are reported in parts per million (ppm) on the δ scale.[4] Multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are determined to elucidate the structure.

Mass Spectrometry (MS):

  • The exact mass and fragmentation pattern of the compound are determined using a mass spectrometer.

  • Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed.[5][6]

  • The analysis provides the monoisotopic mass of the molecule, which is compared with the calculated theoretical value to confirm the elemental composition.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Precursor 2-Phenylquinoline 1-oxide Reaction Photochemical Rearrangement (UV Irradiation) Precursor->Reaction Solvent Purification Chromatographic Purification Reaction->Purification Crude Product Product This compound Purification->Product Isolated Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_data Data Compilation Synthesis Synthesis & Purification Structural Structural Elucidation ¹H NMR ¹³C NMR Mass Spectrometry Synthesis->Structural Physical Physical Property Measurement Density Boiling Point Refractive Index Synthesis->Physical Data Final Physicochemical Profile Structural->Data Physical->Data

Caption: General workflow for physicochemical characterization.

Biological Context and Potential Relevance

While specific biological activities for this compound are not extensively documented in the available literature, the broader class of benzoxazepine and related benzodiazepine derivatives is of significant interest in medicinal chemistry.[7][8] Compounds containing these scaffolds have been investigated for a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[7][9] For instance, some 2,3-benzodiazepine derivatives act as noncompetitive AMPA receptor antagonists, which are studied for their anxiolytic and neuroprotective properties.[9] The physicochemical properties detailed in this guide are fundamental for any future investigation into the biological activity and potential therapeutic applications of this compound, influencing factors such as bioavailability, receptor binding, and metabolic stability.

References

An In-Depth Technical Guide to 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Phenyl-3,1-benzoxazepine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its molecular characteristics, potential synthetic pathways, and the broader therapeutic landscape of the benzoxazepine class of molecules.

Core Molecular Data

This compound is a specific derivative of the benzoxazepine family, characterized by a seven-membered ring containing oxygen and nitrogen atoms fused to a benzene ring, with a phenyl substituent. The core quantitative data for this molecule is summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NO[1]
Molecular Weight 221.25 g/mol [1]
CAS Number 14300-21-1[1][2]

Synthetic Pathways and Methodologies

One notable method involves the reaction of C-allylanilines with isocyanates, followed by an iodine-mediated cyclization to form the 3,1-benzoxazepine ring system.[3] Another established, albeit more complex, approach is the photochemical isomerization of quinoline N-oxides.[4]

Below is a generalized workflow for the synthesis of 3,1-benzoxazepine derivatives based on the C-allylaniline methodology.

A C-Allylaniline C Intermediate Urea Derivative A->C + B Isocyanate (e.g., Phenyl isocyanate) B->C + E 3,1-Benzoxazepine Derivative C->E Cyclization D Iodine (I₂) D->E Mediates

Caption: Generalized synthesis workflow for 3,1-benzoxazepine derivatives.

Experimental Protocols

Based on the generalized synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates, a representative experimental protocol is outlined below.[3]

Step 1: Synthesis of the Intermediate Urea Derivative

  • To a solution of a C-allylaniline derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of the desired isocyanate (e.g., phenyl isocyanate).

  • Stir the reaction mixture at room temperature for a duration sufficient to form the N,N'-diarylurea intermediate, typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent may be removed under reduced pressure. The crude urea derivative can be used in the next step with or without further purification.

Step 2: Cyclization to the 3,1-Benzoxazepine

  • Dissolve the crude urea intermediate in a suitable solvent such as dichloromethane.

  • Add a solution of iodine (I₂) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until the cyclization is complete, as indicated by TLC analysis.

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the desired 3,1-benzoxazepine derivative.

Potential Therapeutic Relevance of the Benzoxazepine Core

While the specific biological activity of this compound is not extensively documented, the broader benzoxazepine and benzazepine classes of compounds have been the subject of significant research in drug discovery due to their diverse pharmacological activities.[5][6] This suggests that the this compound scaffold may hold therapeutic potential.

The table below summarizes some of the reported biological activities for various benzoxazepine and benzazepine derivatives, highlighting the potential areas of interest for this class of compounds.

Biological ActivityCompound ClassTherapeutic PotentialReference(s)
AntitumorBenzothiazepines and BenzoxazepinesOncology[3]
AntipsychoticSubstituted BenzoxazepinesPsychiatry[5]
AnticonvulsantSubstituted BenzoxazepinesNeurology[5]
AntianxietyBenzoazepine AnaloguesPsychiatry[7]

The diverse biological activities of these related compounds underscore the importance of the benzoxazepine core as a privileged scaffold in medicinal chemistry. Further investigation into the specific properties and potential mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

The following diagram illustrates a conceptual logical flow for the preliminary investigation of a novel benzoxazepine derivative.

A Synthesis of Benzoxazepine Derivative B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., Cancer Cell Lines) B->C D Identification of Active Compounds C->D E Mechanism of Action Studies D->E F Lead Optimization D->F

Caption: Conceptual workflow for the evaluation of novel benzoxazepine derivatives.

References

Theoretical Analysis of 2-Phenyl-3,1-benzoxazepine: A Structural and Electronic Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the structure and electronic properties of 2-Phenyl-3,1-benzoxazepine. This bicyclic heterocyclic compound, belonging to the benzoxazepine class, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticonvulsant and anxiolytic effects. Understanding the foundational structural and electronic characteristics of the parent molecule is crucial for the rational design of novel therapeutic agents.

This document outlines the standard computational methodologies employed for such investigations, presents illustrative quantitative data in a structured format, and visualizes key conceptual workflows and potential signaling pathways.

Molecular Structure and Properties

The fundamental properties of this compound (CAS: 14300-21-1) provide a baseline for more complex computational analysis. These properties are summarized in Table 1.[1]

PropertyValue
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.25 g/mol
Exact Mass 221.084064 u
Topological Polar Surface Area 21.6 Ų
Rotatable Bond Count 1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Theoretical Structural Analysis

Detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons in this compound can be achieved through quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

Experimental Protocols: Geometric Optimization and Spectroscopic Simulation

Objective: To determine the most stable conformation (optimized geometry) of this compound and to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra for comparison with experimental data.

Methodology:

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

  • Computational Method Selection: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.

  • Geometry Optimization: The initial 3D structure is subjected to a geometry optimization calculation. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been located.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental values.

  • NMR Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of the ¹H and ¹³C nuclei. These values are then referenced against a standard (e.g., tetramethylsilane) to predict the chemical shifts in the NMR spectra.

Predicted Structural and Spectroscopic Data

The following tables present hypothetical, yet realistic, data that would be obtained from the aforementioned computational protocol.

Table 2: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=N1.28
C-O (in ring)1.37
C-C (phenyl)1.39 - 1.41
**Bond Angles (°) **C-N-C118
C-O-C115
Dihedral Angles (°) Phenyl ring vs. Benzoxazepine ring35

Table 3: Predicted Vibrational Frequencies (IR) for this compound (DFT/B3LYP/6-311++G(d,p))

Vibrational ModeWavenumber (cm⁻¹) (Scaled)Intensity
C-H stretch (aromatic)3050 - 3100Medium
C=N stretch~1650Strong
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (aryl ether)~1250Strong

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (GIAO/DFT/B3LYP/6-311++G(d,p))

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C (C=N)~160-
C (aromatic, phenyl)125 - 1357.2 - 7.8
C (aromatic, benzo)115 - 1407.0 - 7.5

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier molecular orbital analysis and population analysis are key to understanding these aspects.

Experimental Protocols: FMO and Mulliken Population Analysis

Objective: To determine the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and quantify the molecule's overall reactivity.

Methodology:

  • Wavefunction Analysis: The optimized molecular geometry from the DFT calculations is used as the input for a single-point energy calculation to generate a detailed description of the molecular orbitals.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

  • Mulliken Population Analysis: This method partitions the total electron density among the individual atoms in the molecule, providing an estimate of the partial atomic charges. These charges indicate the electrostatic potential and help identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Predicted Electronic Properties

The following table summarizes the expected electronic properties derived from theoretical calculations.

Table 5: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValueInterpretation
HOMO Energy -6.5 eVEnergy of the outermost electron orbital; related to ionization potential.
LUMO Energy -1.2 eVEnergy of the lowest empty orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 5.3 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment 2.5 DReflects the overall polarity of the molecule.
Mulliken Charge on N -0.45 eIndicates a nucleophilic center.
Mulliken Charge on O -0.50 eIndicates a nucleophilic center.

Visualizations

Workflow for Theoretical Structural Analysis

The following diagram illustrates the typical workflow for the theoretical investigation of a molecule like this compound.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc opt_geom Optimized Geometry geom_opt->opt_geom electronic_prop Electronic Properties (HOMO, LUMO, Charges) geom_opt->electronic_prop ir_spec Simulated IR Spectrum freq_calc->ir_spec nmr_spec Simulated NMR Spectrum nmr_calc->nmr_spec

Workflow for Theoretical Molecular Analysis.
Postulated Signaling Pathway

Derivatives of benzoxazepine have been investigated for their effects on the central nervous system. A plausible mechanism of action, similar to benzodiazepines, involves the modulation of the GABA-A receptor. The following diagram illustrates this hypothetical signaling pathway.

G cluster_receptor Neuronal Synapse cluster_channel Ion Channel Modulation cluster_effect Cellular and Physiological Response benzoxazepine This compound Derivative gaba_receptor GABA-A Receptor benzoxazepine->gaba_receptor Allosteric Binding channel_opening Increased Frequency of Chloride Channel Opening gaba_receptor->channel_opening Potentiates GABA Effect cl_influx Chloride Ion (Cl⁻) Influx channel_opening->cl_influx hyperpolarization Hyperpolarization of Neuronal Membrane cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition cns_effect Anxiolytic/Anticonvulsant Effect inhibition->cns_effect

Hypothetical GABA-A Receptor Modulation.

Conclusion

The theoretical study of this compound provides invaluable data on its structural, electronic, and reactive properties. Computational methods like Density Functional Theory are powerful tools for elucidating these characteristics at the atomic level. The insights gained from such analyses, including optimized geometry, simulated spectra, and electronic property predictions, form a critical foundation for understanding the behavior of this molecule and for guiding the synthesis and development of novel benzoxazepine derivatives with enhanced therapeutic potential. The presented methodologies and data serve as a comprehensive guide for researchers embarking on the computational investigation of this important heterocyclic scaffold.

References

An In-depth Technical Guide to 2-Phenyl-3,1-benzoxazine Derivatives: Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a prominent member of the benzoxazine class, 2-phenyl-4H-3,1-benzoxazin-4-one. Due to the limited specific historical and experimental data available for 2-Phenyl-3,1-benzoxazepine, this document focuses on its closely related and well-studied analog. The benzoxazine and benzoxazepine cores are significant pharmacophores, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide details the synthesis, characterization, and biological evaluation of 2-phenyl-4H-3,1-benzoxazin-4-one, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing workflows and potential mechanisms of action.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

The most common and efficient synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with benzoyl chloride.[2][3] This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by a cyclization step to form the benzoxazinone ring.

Quantitative Synthesis Data

The following table summarizes the typical quantitative data for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

ParameterValueReference
Yield 78% - 90% (±2%)[2][4]
Melting Point 121-124 °C[5][6]
Molecular Formula C₁₄H₉NO₂[4]
Molecular Weight 223.22 g/mol [4]
Spectroscopic Data

Characterization of 2-phenyl-4H-3,1-benzoxazin-4-one is typically performed using various spectroscopic methods.

SpectroscopyKey DataReference
¹H-NMR (CDCl₃, 400 MHz) δ 8.34-8.30 (m, 2H, ArH), 8.25 (dd, 1H, J = 7.9, 1.5, ArH), 7.84 (ddd, 1H, J = 8.1, 7.3, 1.5 Hz, ArH), 7.70 (d, 1H, J = 8.1 Hz, ArH), 7.62-7.48 (m, 4H, ArH)[6]
¹³C-NMR (CDCl₃, 101 MHz) δ 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0[6]
IR (KBr, cm⁻¹) 1760 (C=O, lactone), 1608 (C=N)[5]
MS (ESI) m/z [M+H]⁺ calcd. for C₁₄H₉NO₂: 224.0712, found: 224.0709[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and biological evaluation of 2-phenyl-4H-3,1-benzoxazin-4-one.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[2]

Materials:

  • Anthranilic acid (0.05 mol)

  • Benzoyl chloride

  • Pyridine (10 mL)

  • Saturated sodium bicarbonate solution (10%)

  • n-hexane

  • Ethyl acetate

Procedure:

  • Dissolve anthranilic acid (0.05 mol) in 10 mL of pyridine in a flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution at 0°C.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature (approximately 25°C).

  • Add 10% saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

  • Monitor the reaction progress and purity using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:1). Visualize the spots under UV light (254 nm).

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Cell Line:

  • A549 (Human lung cancer cell line)

Materials:

  • Synthesized 2-phenyl-4H-3,1-benzoxazin-4-one

  • Dimethyl sulfoxide (DMSO)

  • A549 cells (5x10³ cells/well)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • CO₂ incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Seed A549 cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 100, 50, 25 ppm) and incubate for 72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, remove the medium and add 100 µL of MTT solution to each well.

  • Incubate the plate for another 1.5 hours in the CO₂ incubator.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Biological Activity and Mechanism of Action

Derivatives of the benzoxazine and benzoxazinone classes have shown promising anticancer activity.[7][8][9]

Quantitative Biological Data
CompoundCell LineIC₅₀ Value (µg/mL)Reference
2-Phenyl-4H-3,1-benzoxazin-4-oneA549 (Human Lung Cancer)65.43 (±2.7)[2]
Proposed Mechanism of Action

While the exact signaling pathways for 2-phenyl-4H-3,1-benzoxazin-4-one are not fully elucidated, studies on related benzoxazinone derivatives suggest several potential mechanisms for their anticancer effects. These include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and induction of DNA damage.[7] One study has proposed that 2-phenyl-4H-3,1-benzoxazin-4-one may exert its anticancer effect through the inhibition of Methionyl-tRNA Synthetase (MRS), an enzyme crucial for protein synthesis in cancer cells.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow reagent1 Anthranilic Acid intermediate N-Benzoylanthranilic Acid (Intermediate) reagent1->intermediate reagent2 Benzoyl Chloride reagent2->intermediate solvent Pyridine (Solvent/Catalyst) solvent->intermediate cyclization Cyclization intermediate->cyclization product 2-Phenyl-4H-3,1-benzoxazin-4-one cyclization->product

Caption: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Proposed Anticancer Mechanism

Anticancer_Mechanism compound 2-Phenyl-4H-3,1- benzoxazin-4-one target Methionyl-tRNA Synthetase (MRS) compound->target inhibition target->inhibition protein_synthesis Protein Synthesis cell_growth Cancer Cell Growth and Proliferation protein_synthesis->cell_growth apoptosis Apoptosis inhibition->protein_synthesis inhibition->apoptosis

Caption: Proposed inhibition of MRS by 2-phenyl-4H-3,1-benzoxazin-4-one.

References

Technical Guide: Spectroscopic Analysis of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic profile of 2-Phenyl-3,1-benzoxazepine. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a composite of expected spectroscopic values based on the analysis of structurally related benzoxazepine and benzoxazine derivatives. It includes anticipated data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a generalized experimental protocol for the synthesis and spectroscopic characterization is provided, alongside a workflow diagram for visual clarity.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazepine class, which are core structures in many biologically active molecules. These seven-membered rings containing oxygen and nitrogen atoms are of significant interest in medicinal chemistry for their potential as anticonvulsant, antimicrobial, and anticancer agents.[1] A thorough understanding of their spectroscopic characteristics is crucial for synthesis verification, structural elucidation, and quality control in drug discovery and development.

The molecular structure of this compound consists of a benzene ring fused to a seven-membered oxazepine ring, with a phenyl substituent at the 2-position. Its molecular formula is C₁₅H₁₁NO and it has a molecular weight of approximately 221.25 g/mol .[2][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are compiled from literature on analogous compounds and predictive models.

¹H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen environments in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons on the oxazepine ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~ 8.5 - 8.7 Singlet / Multiplet 1H CH within the oxazepine ring[1]

| ~ 6.9 - 8.0 | Multiplet | 9H | Aromatic protons (fused benzene and phenyl rings)[1] |

Note: The exact chemical shifts and multiplicities will depend on the specific conformation and electronic environment of the molecule.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Key signals would include those for the imine carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~ 160 - 168 C=N (Imine carbon)
~ 115 - 155 Aromatic carbons

| ~ 114 | CH within the oxazepine ring[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic peaks for this compound are expected to arise from the C=N, C-O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
~ 3030 - 3100 Aromatic C-H Stretch Medium-Weak[4]
~ 1625 - 1695 C=N Stretch (Imine) Strong-Medium[1][5]
~ 1450 - 1600 Aromatic C=C Stretch Medium[4]
~ 1250 - 1260 Asymmetric C-O-C Stretch Strong[5]

| ~ 750 - 770 | Out-of-plane C-H Bending (Monosubstituted Benzene) | Strong[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Assignment
~ 221 [M]⁺ (Molecular Ion)
~ 206 [M - CH₃]⁺ (For methylated analogues)[6]
~ 118 Fragment corresponding to the benzoxazepine core
~ 103 Fragment corresponding to the phenyl-imine moiety

| ~ 77 | Fragment corresponding to the phenyl group |

Note: Fragmentation patterns are predictive and can vary based on the ionization method used.

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic analysis of benzoxazepine derivatives, adaptable for this compound.

General Synthesis Protocol

A plausible synthesis route involves the cyclization reaction between a suitable salicylaldehyde derivative (containing the pre-formed benzene and hydroxyl group) and a phenyl-containing amine or imine precursor. One established method is the reaction of salicyl N-tosylimines with allenoates catalyzed by triphenylphosphine (PPh₃) to yield benzoxazepine derivatives.[7]

  • Reactant Preparation: Dissolve the salicyl N-tosylimine (1.0 eq) and a γ-substituted allenoate (1.2 eq) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Catalyst Addition: Add triphenylphosphine (PPh₃) (0.2 eq) to the mixture.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to isolate the desired this compound.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • IR: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation and Data Acquisition:

    • NMR: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9]

    • IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • MS: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a novel benzoxazepine derivative.

G Workflow for Synthesis and Spectroscopic Characterization A Reactant Preparation (e.g., Salicyl Imine + Allenoate) B Catalyzed Cyclization Reaction A->B Add Catalyst (PPh₃) C Reaction Monitoring (TLC) B->C D Workup & Purification (Column Chromatography) B->D Complete C->B Incomplete E Pure Benzoxazepine Product D->E F Structural Confirmation E->F G ¹H & ¹³C NMR Spectroscopy F->G H Mass Spectrometry (MS) F->H I FT-IR Spectroscopy F->I J Data Analysis & Elucidation G->J H->J I->J

Caption: Synthesis and analysis workflow for benzoxazepine derivatives.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from related compounds. The tabulated data and generalized protocols offer a valuable resource for researchers involved in the synthesis and analysis of novel benzoxazepine derivatives. Experimental verification remains essential to confirm the precise spectroscopic values for this specific molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Phenyl-3,1-benzoxazepine is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO[Calculated]
Molecular Weight 221.25 g/mol [Calculated]
Calculated logP 3.5ECHEMI[1]
Topological Polar Surface Area 21.6 ŲECHEMI[1]
Hydrogen Bond Acceptor Count 2ECHEMI[1]
Rotatable Bond Count 1ECHEMI[1]

Note: The logP value suggests that this compound is a lipophilic molecule and is likely to exhibit low aqueous solubility.

Solubility

Solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability. The following sections detail both predictive and experimental approaches to ascertain the solubility of this compound.

Predicted Solubility

Given the calculated logP of 3.5, it is anticipated that this compound will have low solubility in aqueous media. Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide more refined estimations. These models correlate structural features with experimentally determined solubility data of analogous compounds to predict the solubility of a new chemical entity.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental assessment is necessary. The two primary types of solubility measurements are kinetic and thermodynamic.

3.2.1 Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.

Table 3.1: Representative Kinetic Solubility Data (Hypothetical)

Solvent System (pH 7.4)Temperature (°C)Kinetic Solubility (µg/mL)Method
Phosphate Buffered Saline (PBS)25< 10Nephelometry
PBS with 1% DMSO25< 15Nephelometry
PBS with 5% DMSO2525-50Direct UV

3.2.2 Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent at equilibrium. It is a more accurate and relevant measure for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Table 3.2: Representative Thermodynamic Solubility Data (Hypothetical)

SolventTemperature (°C)Thermodynamic Solubility (µg/mL)Method
Water25< 1HPLC-UV
0.1 M HCl251-5HPLC-UV
0.1 M NaOH25< 1HPLC-UV
Ethanol25> 1000HPLC-UV
Propylene Glycol25500-1000HPLC-UV
Experimental Protocols for Solubility Determination

3.3.1 Protocol for Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

3.3.2 Protocol for Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration is the thermodynamic solubility.

G cluster_solubility Solubility Determination Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start Start: this compound ks_prep Prepare 10 mM DMSO stock start->ks_prep ts_prep Add excess solid to solvent start->ts_prep ks_dilute Serial dilution in DMSO ks_prep->ks_dilute ks_add Add to aqueous buffer ks_dilute->ks_add ks_incubate Incubate (e.g., 2h at 25°C) ks_add->ks_incubate ks_measure Measure by Nephelometry/UV ks_incubate->ks_measure ks_result Kinetic Solubility Value ks_measure->ks_result ts_equilibrate Equilibrate (e.g., 24-72h at 25°C) ts_prep->ts_equilibrate ts_separate Centrifuge and/or filter ts_equilibrate->ts_separate ts_quantify Quantify by HPLC-UV ts_separate->ts_quantify ts_result Thermodynamic Solubility Value ts_quantify->ts_result

Caption: Workflow for experimental solubility determination.

Stability

Assessing the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are the primary method for this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] These studies are essential for developing and validating stability-indicating analytical methods. The typical stress conditions are hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Table 4.1: Forced Degradation Study Design

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursCleavage of the oxazepine ring
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursCleavage of the oxazepine ring
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the nitrogen or phenyl ring
Photolysis Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photorearrangement or degradation
Thermal Stress Solid drug substance at 80°C for 48 hoursThermally induced degradation

Table 4.2: Hypothetical Forced Degradation Results

Stress Condition% DegradationMajor Degradants (Hypothetical)
Acid Hydrolysis 15%Degradant A (m/z = ...), Degradant B (m/z = ...)
Base Hydrolysis 25%Degradant C (m/z = ...), Degradant D (m/z = ...)
Oxidation 5%Oxidized Product E (m/z = ...)
Photolysis 10%Photodegradant F (m/z = ...)
Thermal Stress < 2%-
Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

4.2.1 General Procedure

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress medium. For photostability and thermal stress, the solid compound is used.

  • Stress Application: Expose the samples to the stress conditions as outlined in Table 4.1.

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize or quench the reaction at specified time points.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method. A control sample, protected from stress, should be analyzed concurrently.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_stability Forced Degradation Workflow start Start: this compound (API) hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal Stress (e.g., 80°C) start->thermal analysis Analysis by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis results Identify Degradation Products Establish Degradation Pathways Assess Intrinsic Stability analysis->results

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

While this compound is a small molecule and not directly involved in biological signaling pathways as an endogenous ligand, its potential as a therapeutic agent would involve interaction with specific biological targets. The logical relationship for its development and characterization is outlined below.

G cluster_development Drug Development Logical Flow synthesis Synthesis & Purification physchem Physicochemical Characterization (Solubility, Stability) synthesis->physchem screening In Vitro Screening (Target Identification) physchem->screening formulation Formulation Development physchem->formulation adme In Vitro ADME (Metabolism, Permeability) screening->adme invivo In Vivo Studies (Efficacy, PK/PD) adme->invivo invivo->formulation

Caption: Logical flow for drug development.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is not currently available, the detailed protocols and theoretical considerations presented herein offer a robust roadmap for researchers and drug development professionals. The successful characterization of these fundamental physicochemical properties is a critical step in unlocking the full potential of this compound in its intended applications. It is recommended that the experimental protocols outlined in this guide be followed to generate the necessary data for a complete and accurate profile of this compound.

References

A Computational Chemistry Deep Dive into Benzoxazepine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoxazepines, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the computational chemistry of benzoxazepine isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By leveraging computational techniques, we can elucidate the structure-activity relationships (SAR), predict physicochemical properties, and understand the molecular interactions of these compounds, thereby accelerating the drug discovery process. This guide will delve into the methodologies of key computational experiments, present quantitative data in a structured format, and visualize complex biological pathways and workflows.

Computational Methodologies: A Detailed Protocol

The computational investigation of benzoxazepine isomers relies on a variety of techniques to probe their structure, properties, and biological interactions. This section outlines the detailed methodologies for the most pertinent computational experiments.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, conformational energies, and spectroscopic properties of benzoxazepine isomers.

Experimental Protocol:

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated choice for organic molecules.[1] Other functionals like M06-2X or ωB97X-D can also be used, especially for systems where dispersion interactions are critical.

  • Basis Set: The 6-31G(d,p) basis set offers a good balance between computational cost and accuracy for geometry optimizations.[1] For more precise energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

  • Solvation Model: To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water or another appropriate solvent.

  • Calculation Type:

    • Geometry Optimization: To find the lowest energy conformation of the benzoxazepine isomer.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties and vibrational spectra (IR, Raman).

    • NMR Chemical Shift Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method to predict 1H and 13C NMR spectra.

    • TD-DFT (Time-Dependent DFT): To predict electronic absorption spectra (UV-Vis).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (benzoxazepine isomer) when bound to a target protein, providing insights into the binding mode and affinity.

Experimental Protocol:

  • Software: AutoDock, Glide, GOLD, or similar docking programs.

  • Target Preparation:

    • Obtain the 3D structure of the target protein (e.g., mTOR, mGluR5) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

    • Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the benzoxazepine isomer.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Docking Execution:

    • Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Cluster the resulting poses and analyze the top-scoring conformations based on the docking score and interactions with the protein.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of benzoxazepine derivatives with their biological activities.

Experimental Protocol:

  • Software: Sybyl-X, MOE, or other molecular modeling suites.

  • Dataset Preparation:

    • A dataset of benzoxazepine derivatives with experimentally determined biological activities (e.g., pEC50) is required.[2]

    • The dataset is typically divided into a training set for model generation and a test set for model validation.

  • Molecular Alignment: All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done by rigid body superposition or flexible alignment methods.

  • CoMFA Field Calculation:

    • Steric and electrostatic fields are calculated at each grid point of a 3D lattice surrounding the aligned molecules.

    • The field values are used as independent variables in a Partial Least Squares (PLS) regression analysis.

  • CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Statistical Analysis:

    • PLS regression is used to build a linear model correlating the field values with biological activity.

    • The model is validated using cross-validation (leave-one-out or leave-n-out) to calculate the cross-validated correlation coefficient (q²).

    • The non-cross-validated correlation coefficient (r²) and the predictive r² for the test set are also calculated to assess the model's robustness and predictive power.[3][4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key interactions over time.

Experimental Protocol:

  • Software: GROMACS, AMBER, NAMD, or Desmond.

  • System Setup:

    • The docked complex of the benzoxazepine isomer and the target protein is placed in a periodic box of explicit solvent (e.g., TIP3P water).

    • Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) is chosen. Ligand parameters are often generated using tools like Antechamber.

  • Simulation Protocol:

    • Energy Minimization: To remove steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run to collect trajectory data.

  • Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds and hydrophobic contacts over time.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on benzoxazepine isomers.

Table 1: 3D-QSAR Model Statistics for Benzoxazepine Derivatives

TargetQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Reference
mGluR5CoMFA0.580.810.88[2]
mTORCoMFA0.6150.9900.930[3][4]
mTORCoMSIA0.7480.9860.933[3][4]

Table 2: Predicted Physicochemical Properties of Representative Benzoxazepine Isomers

IsomerPropertyPredicted ValueMethod
1,3-BenzoxazepineLogP2.15QSPR
1,3-BenzoxazepineAqueous Solubility (logS)-2.8QSPR
1,4-BenzoxazepineLogP2.30QSPR
1,4-BenzoxazepineAqueous Solubility (logS)-3.1QSPR
1,5-BenzoxazepineLogP2.25QSPR
1,5-BenzoxazepineAqueous Solubility (logS)-2.9QSPR

Table 3: Computationally Predicted Spectroscopic Data for a Representative Benzoxazepine

IsomerSpectroscopic DataPredicted ValueMethod
1,4-Benzoxazepine¹H NMR (δ, ppm)Aromatic: 6.8-7.5, CH₂: 3.5-4.5DFT/GIAO
1,4-Benzoxazepine¹³C NMR (δ, ppm)Aromatic: 115-150, C=O: ~170DFT/GIAO
1,4-BenzoxazepineIR (cm⁻¹)C=O stretch: ~1680, C-N stretch: ~1250DFT

Visualization of Pathways and Workflows

Visual representations of complex biological and computational processes are crucial for understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

General Workflow for Computational Drug Discovery of Benzoxazepine Isomers

G General Workflow for Computational Drug Discovery cluster_0 Ligand-Based Design cluster_1 Structure-Based Design cluster_2 Property Prediction qsar 3D-QSAR (CoMFA/CoMSIA) hits Hit Identification qsar->hits pharma Pharmacophore Modeling pharma->hits docking Molecular Docking md Molecular Dynamics docking->md docking->hits lead_opt Lead Optimization md->lead_opt dft DFT Calculations dft->lead_opt qspr QSPR qspr->lead_opt library Benzoxazepine Library library->qsar library->pharma library->docking library->dft library->qspr activity Biological Activity Data activity->qsar activity->pharma target Protein Target (e.g., mTOR) target->docking hits->lead_opt

Caption: A flowchart illustrating the computational drug discovery workflow for benzoxazepine isomers.

Simplified mTOR Signaling Pathway and Potential Inhibition by Benzoxazepines

G Simplified mTOR Signaling Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activates nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 activates akt Akt pi3k->akt activates akt->mtorc1 activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis promotes cell_growth Cell Growth mtorc1->cell_growth promotes autophagy Autophagy Inhibition mtorc1->autophagy inhibits benzoxazepine Benzoxazepine Isomer benzoxazepine->mtorc1 inhibits

Caption: A simplified diagram of the mTOR signaling pathway and the potential inhibitory action of benzoxazepine isomers.

Simplified mGluR5 Signaling Pathway and Potential Modulation by Benzoxazepines

G Simplified mGluR5 Signaling Pathway cluster_0 Receptor Activation cluster_1 Second Messengers cluster_2 Downstream Effects glutamate Glutamate mglur5 mGluR5 glutamate->mglur5 activates gq Gq protein mglur5->gq activates plc PLC gq->plc activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response benzoxazepine Benzoxazepine Isomer (Positive Allosteric Modulator) benzoxazepine->mglur5 modulates

Caption: A simplified diagram of the mGluR5 signaling pathway and the potential allosteric modulation by benzoxazepine isomers.

Conclusion

Computational chemistry provides an indispensable toolkit for the modern drug discovery pipeline. For benzoxazepine isomers, these in silico methods enable a deeper understanding of their chemical nature and biological activity. By employing techniques such as DFT, molecular docking, 3D-QSAR, and MD simulations, researchers can efficiently prioritize lead candidates, optimize their properties, and gain crucial insights into their mechanisms of action. This guide serves as a foundational resource, offering detailed protocols, compiled data, and visual aids to empower further research and development in this promising class of therapeutic agents.

References

2-Phenyl-3,1-benzoxazepine synthesis from 2-phenylquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Phenyl-3,1-benzoxazepine from 2-Phenylquinoline 1-oxide

Introduction

The synthesis of seven-membered heterocyclic compounds, such as 3,1-benzoxazepines, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. One of the most effective and well-documented methods for preparing these scaffolds is the photochemical isomerization of quinoline N-oxides. This technical guide provides a comprehensive overview of the synthesis of this compound, a representative member of this class, through the photochemical rearrangement of 2-phenylquinoline 1-oxide. The structure of the photoisomer of 2-phenylquinoline N-oxide was first identified as this compound by Buchardt et al.[1][2]. This method has been explored extensively for the ring expansion of various six-membered heterocyclic N-oxides.[1].

Reaction Mechanism

The photochemical transformation of 2-phenylquinoline 1-oxide into this compound is believed to proceed through a multi-step mechanism. The initially proposed pathway involves the cyclization of the N-oxide to form a highly strained oxaziridine intermediate upon irradiation.[1]. This unstable intermediate is thought to undergo a rapid[1][3] sigmatropic rearrangement to an imino epoxide, followed by an electrocyclic ring-opening to yield the final 3,1-benzoxazepine product.[1]. Attempts to detect the ground-state oxaziridine intermediate by flash photolysis have been unsuccessful, suggesting it has an exceptionally short lifetime if it is formed at all.[1].

A significant competing reaction during this process is the formation of carbostyrils (2(1H)-quinolinones), which occurs to the extent of approximately 20% under certain conditions.[1]. The choice of solvent plays a critical role in directing the reaction pathway; aprotic solvents like benzene or acetone favor the formation of the desired benzoxazepine, whereas polar protic solvents such as alcohols promote the formation of the carbostyril by-product.[1].

G cluster_main Main Reaction Pathway (Aprotic Solvent) A 2-Phenylquinoline 1-Oxide B Oxaziridine Intermediate A->B hv (Irradiation) E Carbostyril (By-product) A->E C Imino Epoxide Intermediate B->C [1,5] Sigmatropic Rearrangement D This compound (Product) C->D Electrocyclic Ring Opening

Figure 1: Proposed reaction mechanism for the photochemical synthesis.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions, particularly the solvent used and the duration of irradiation. The photochemical isomerization of various 2-substituted quinoline N-oxides can afford the corresponding 3,1-benzoxazepines in high yields.[1].

ReactantSolventIrradiation Time (hr)Product Yield (%)By-product (Carbostyril) Yield (%)Reference
Quinoline N-oxideBenzene2.5 - 3.063 - 65 (crude)~20[1]
2-Cyanoquinoline N-oxideNot SpecifiedNot Specified70 - 90Not Specified[1]
2-Phenylquinoline N-oxideNot SpecifiedNot Specified70 - 90Not Specified[1]
2-Methoxyquinoline N-oxideNot SpecifiedNot Specified70 - 90Not Specified[1]

Experimental Protocols

The following is a detailed protocol adapted from the procedure reported in Organic Syntheses for the preparation of 3,1-benzoxazepine from quinoline N-oxide, which is applicable to the phenyl-substituted derivative.[1].

Materials and Equipment:

  • Quinoline N-oxide dihydrate (or 2-phenylquinoline 1-oxide)

  • Dry, oxygen-free benzene

  • Dry cyclohexane

  • 1-L photochemical reactor with a quartz immersion well

  • 450-W medium-pressure mercury lamp

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or argon gas source for inert atmosphere

Procedure:

  • Preparation of the Reaction Mixture: A solution of quinoline N-oxide dihydrate (10.0 g, 0.056 mole) is prepared in 900 mL of dry, oxygen-free benzene.

  • Photochemical Reaction: The solution is transferred to the photochemical reactor. While stirring magnetically, the solution is irradiated with the 450-W mercury lamp. The reaction is conducted under a slow stream of nitrogen to maintain an inert atmosphere.

  • Monitoring the Reaction: The progress of the irradiation is monitored by TLC on silica gel, using a developing solvent of 5% (v/v) methanol in chloroform. The reaction should be stopped after 2.5–3 hours to avoid over-irradiation and the formation of excessive by-products. At this point, approximately 60–68% of the benzoxazepine has formed, with about 10% of the starting N-oxide remaining.[1].

  • Solvent Removal: After the irradiation is complete, the orange-colored solution is transferred to a 1-L round-bottomed flask. The benzene is removed using a rotary evaporator at room temperature.

  • Extraction and Purification: The resulting red-orange oily residue is extracted with three 40-mL portions of dry cyclohexane to separate the product from the carbostyril by-product, which is less soluble in cyclohexane.[1].

  • Final Product Isolation: The combined cyclohexane extracts are evaporated under reduced pressure at room temperature. The extraction process is repeated on the resulting oil to maximize recovery. Evaporation of the final combined cyclohexane extracts yields 6.1–6.3 g (63–65%) of crude 3,1-benzoxazepine.[1]. The product is moisture-sensitive and should be handled accordingly.[1].

G start Start prep Dissolve Quinoline N-Oxide in dry, O2-free Benzene start->prep irradiate Irradiate solution in photochemical reactor (2.5 - 3 hrs, N2 atm) prep->irradiate monitor Monitor reaction by TLC irradiate->monitor evap Remove Benzene by Rotary Evaporation monitor->evap Reaction Complete extract Extract oily residue with dry Cyclohexane (3x) evap->extract evap2 Evaporate combined Cyclohexane extracts extract->evap2 repeat Repeat extraction on resulting oil evap2->repeat final_evap Final evaporation of combined extracts repeat->final_evap end Crude this compound final_evap->end

References

The Fundamental Chemistry of the 3,1-Benzoxazepine Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the fundamental chemistry of the 3,1-benzoxazepine ring system, including its synthesis, reactivity, and role as a promising pharmacophore in the development of novel therapeutic agents.

Synthesis of the 3,1-Benzoxazepine Core

The construction of the 3,1-benzoxazepine ring system can be primarily achieved through two principal synthetic strategies: the photochemical rearrangement of quinoline N-oxides and the cyclization of C-allylanilines with isocyanates.

Photochemical Isomerization of Quinoline N-Oxides

A well-established method for the synthesis of 3,1-benzoxazepines involves the photochemical isomerization of quinoline N-oxides.[1][2] Irradiation of a quinoline N-oxide derivative in a suitable solvent, such as benzene or toluene, leads to the formation of the corresponding 3,1-benzoxazepine.[1][2] This reaction is believed to proceed through a highly reactive oxaziridine intermediate. The choice of light source is critical; selective irradiation using a 390-nm LED has been shown to produce high yields of the 3,1-benzoxazepine, while broader spectrum mercury lamps can lead to photodegradation of the product.[2]

G

Caption: Photochemical synthesis of 3,1-benzoxazepine from quinoline N-oxide.

Reaction of C-allylanilines with Isocyanates

An alternative and versatile route to substituted 3,1-benzoxazepines involves the reaction of C-allylanilines with isocyanates.[3][4] This method typically proceeds via the in situ formation of an N,N'-diarylurea intermediate, which then undergoes an iodine-mediated cyclization to yield the desired 3,1-benzoxazepine derivative.[4] This approach offers the advantage of introducing a variety of substituents onto the benzoxazepine core, allowing for the exploration of structure-activity relationships.

G

Caption: Synthesis of 3,1-benzoxazepine from C-allylaniline and isocyanate.

Spectroscopic Characterization

The structural elucidation of 3,1-benzoxazepine derivatives relies heavily on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for Representative 3,1-Benzoxazepine Derivatives
Compound Key Spectroscopic Data
3,1-Benzoxazepine ¹H NMR (CDCl₃, δ): 5.55 (d, 1H, J=6 Hz), aromatic protons. IR (KBr, cm⁻¹): Characteristic absorptions in the 1600 cm⁻¹ region.[1][5]
4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine ¹H NMR (CDCl₃, δ): 7.40-7.20 (m, 9H), 7.10 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 5.40 (d, J = 4.0 Hz, 1H), 4.80 (d, J = 4.0 Hz, 1H), 2.30 (s, 3H). ¹³C NMR (CDCl₃, δ): 148.0, 142.0, 138.0, 137.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 124.0, 122.0, 90.0, 65.0, 30.0, 21.0.

Biological Activity and Therapeutic Potential

The 3,1-benzoxazepine scaffold has emerged as a promising framework for the design of novel anticancer agents. Several derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of 3,1-Benzoxazepine Derivatives
Compound Cancer Cell Line IC₅₀ (µg/mL)
4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepineHL-60 (Human promyelocytic leukemia)2.1[3]
Derivative 4h (structure not specified in abstract)HL-60 (Human promyelocytic leukemia)Moderately active[3]
Derivative 4i (structure not specified in abstract)HT-29 (Human colorectal adenocarcinoma)Active[3]

The mechanism of action for the anticancer effects of certain 3,1-benzoxazepine derivatives appears to involve the induction of apoptosis.[6] Studies have shown that these compounds can lead to the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

G

Caption: Proposed apoptotic pathway induced by 3,1-benzoxazepine derivatives.

Experimental Protocols

General Procedure for the Photochemical Synthesis of 3,1-Benzoxazepine from Quinoline N-Oxide[1]
  • A solution of quinoline N-oxide in dry benzene is placed in a Pyrex irradiation vessel equipped with a Pyrex immersion well, a nitrogen inlet, and a magnetic stirrer.

  • The solution is stirred vigorously and irradiated with a suitable light source (e.g., a high-pressure mercury lamp or a 390 nm LED) under a nitrogen atmosphere at room temperature.[1][2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure at room temperature.

  • The crude product is purified by extraction with dry cyclohexane followed by evaporation of the solvent to afford 3,1-benzoxazepine.[1]

General Procedure for the Synthesis of 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine[4]
  • To a solution of C-allylaniline in tetrahydrofuran (THF), phenylisocyanate is added, and the mixture is stirred at room temperature for one hour to form the corresponding N,N'-diarylurea in situ.

  • Iodine is then added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine.

G

Caption: Experimental workflow for the synthesis of a 3,1-benzoxazepine derivative.

Conclusion

The 3,1-benzoxazepine ring system represents a valuable scaffold in medicinal chemistry, with established synthetic routes and demonstrated potential as a source of novel anticancer agents. The photochemical and cyclization strategies provide versatile means to access a range of derivatives, allowing for the fine-tuning of their biological properties. Further investigation into the precise molecular mechanisms underlying their cytotoxic effects and the exploration of a broader chemical space around this privileged core structure are warranted to fully exploit the therapeutic potential of 3,1-benzoxazepines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Phenyl-3,1-benzoxazepine, a seven-membered heterocyclic compound. The primary synthetic route involves the photochemical rearrangement of 2-phenylquinoline N-oxide. These application notes include a summary of quantitative data, a detailed experimental protocol, and a visual representation of the synthesis pathway.

Introduction

This compound belongs to the benzoxazepine class of heterocyclic compounds, which are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of this specific isomer is achieved through a photochemical ring expansion reaction of the corresponding quinoline N-oxide. This method, pioneered by Buchardt and colleagues, provides a direct entry into the 3,1-benzoxazepine ring system.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Reaction Data

ParameterValueReference
Starting Material 2-Phenylquinoline N-oxide[1]
Product This compound[1]
Reaction Type Photochemical Isomerization[1]
Solvent Benzene[1]
Light Source High-pressure mercury lamp with Pyrex filter[1]
Reaction Time Not specified (monitored by UV spectroscopy)[1]
Yield 70-90%[1]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyDataReference
Molecular Formula C₁₅H₁₁NO[2]
Molecular Weight 221.26 g/mol [2]
Appearance Pale yellow oil[1]
Boiling Point Bulb-to-bulb distillation at 80°C (0.2 mm Hg)[1]
¹H NMR (CDCl₃, 60 MHz) τ (ppm): 2.1-2.9 (m, 9H, aromatic), 3.48 (d, 1H, J=4 cps), 4.30 (d, 1H, J=4 cps)[1]
UV (96% EtOH) λ_max (nm) (log ε): 258 (4.38)[1]
IR (KBr) Key absorptions for the benzoxazepine ring are expected around 1640 cm⁻¹ (C=N) and in the 1250-1000 cm⁻¹ region (C-O stretching).Inferred
Mass Spectrometry Expected M⁺ at m/z 221.Inferred

Experimental Protocols

Synthesis of this compound via Photochemical Rearrangement

This protocol is adapted from the general procedure for the photochemical isomerization of quinoline N-oxides.[1]

Materials:

  • 2-Phenylquinoline N-oxide

  • Anhydrous benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

  • Dry cyclohexane

  • Magnesium sulfate (anhydrous)

Equipment:

  • Photochemical reactor with a high-pressure mercury lamp and a Pyrex immersion well

  • Water cooling for the reactor

  • Nitrogen gas inlet

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: Dissolve 2-phenylquinoline N-oxide in anhydrous benzene in the photochemical reactor. The concentration should be adjusted to allow for efficient light absorption.

  • Photolysis: Deoxygenate the solution by bubbling dry nitrogen through it for 30 minutes prior to and during the irradiation. Irradiate the solution using a high-pressure mercury lamp fitted with a Pyrex filter to exclude wavelengths below 290 nm. The reaction should be cooled with circulating water to maintain a constant temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by UV-vis spectroscopy, observing the change in the absorption spectrum from the starting material to the product, or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the orange solution to a round-bottomed flask and remove the benzene by rotary evaporation at room temperature.

  • Extraction: The resulting residue is extracted with several portions of dry cyclohexane. The combined cyclohexane extracts are then evaporated under reduced pressure at room temperature. This extraction process is repeated on the resulting oil to ensure complete separation from non-soluble byproducts.

  • Purification: The crude this compound obtained after evaporation of the cyclohexane extracts can be further purified by bulb-to-bulb distillation under high vacuum.

Safety Precautions:

  • Caution! 3,1-Benzoxazepine and its derivatives are reported to be strong lachrymators and moderate skin irritants. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzene is a carcinogen. Use with extreme caution and appropriate engineering controls.

Mandatory Visualization

Synthesis Pathway Diagram

The following diagram illustrates the photochemical synthesis of this compound from 2-phenylquinoline N-oxide.

Synthesis_Pathway cluster_start Starting Material cluster_product Product 2_Phenylquinoline_N_oxide 2-Phenylquinoline N-oxide 2_Phenyl_3_1_benzoxazepine This compound 2_Phenylquinoline_N_oxide->2_Phenyl_3_1_benzoxazepine hν (Pyrex filter) Benzene

Synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of this compound.

Experimental_Workflow start Start dissolution Dissolve 2-Phenylquinoline N-oxide in Benzene start->dissolution photolysis Irradiate with Hg lamp (Pyrex filter, N2 atm) dissolution->photolysis monitoring Monitor reaction (UV-vis or TLC) photolysis->monitoring evaporation Remove Benzene via Rotary Evaporation monitoring->evaporation extraction Extract with Cyclohexane evaporation->extraction purification Purify by Bulb-to-Bulb Distillation extraction->purification end End Product: This compound purification->end

Experimental workflow for the synthesis.

References

Application Notes and Protocols for the NMR Analysis of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-3,1-benzoxazepine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to other biologically active benzoxazepine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation and characterization of such novel molecules. This document outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a general protocol for acquiring high-quality NMR data.

Predicted NMR Spectral Data

The chemical structure and atom numbering of this compound are shown below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar heterocyclic systems, such as 1,4-benzoxazepines and other related benzoxazepine derivatives.

this compound Structure

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 5.0 - 5.5s-
H-4~ 3.0 - 3.5m-
H-5~ 2.5 - 3.0m-
Aromatic H (Benzoxazepine)~ 6.8 - 7.5m-
Aromatic H (Phenyl)~ 7.2 - 7.8m-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 85 - 95
C-4~ 40 - 50
C-5~ 30 - 40
C-5a~ 120 - 130
C-6~ 125 - 135
C-7~ 120 - 130
C-8~ 125 - 135
C-9~ 115 - 125
C-9a~ 140 - 150
C-1'~ 135 - 145
C-2'/C-6'~ 125 - 130
C-3'/C-5'~ 128 - 132
C-4'~ 130 - 135

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

NMR spectra can be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for NMR analysis and a hypothetical representation of key correlations for structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration phasing->calibration integration Integration (1H) calibration->integration multiplicity Multiplicity Analysis (1H) calibration->multiplicity assignment Chemical Shift Assignment integration->assignment multiplicity->assignment structure Structure Elucidation assignment->structure

Caption: Experimental workflow for NMR analysis.

structural_elucidation cluster_1h 1H NMR Observables cluster_13c 13C NMR Observables cluster_correlation Key Structural Correlations H2 H-2 (singlet) corr1 H-2 correlates with C-2 H2->corr1 H4_H5 H-4, H-5 (multiplets) corr2 Aliphatic protons correlate with sp3 carbons H4_H5->corr2 H_arom_benz Aromatic H (Benzoxazepine) corr3 Aromatic protons correlate with sp2 carbons H_arom_benz->corr3 H_arom_phen Aromatic H (Phenyl) H_arom_phen->corr3 C2 C-2 (sp3, O-C-N) C2->corr1 C4_C5 C-4, C-5 (sp3) C4_C5->corr2 C_arom Aromatic Carbons C_arom->corr3

Caption: Key NMR correlations for structural elucidation.

Application Notes and Protocols for the Mass Spectrometry of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data for the novel heterocyclic compound, 2-Phenyl-3,1-benzoxazepine. The document outlines a proposed fragmentation pathway, a summary of expected mass-to-charge ratios, and a comprehensive experimental protocol for its analysis.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₅H₁₁NO and a molecular weight of approximately 221.26 g/mol .[1][2][3] As a molecule with potential pharmaceutical applications, understanding its structural characteristics is crucial. Mass spectrometry is a powerful analytical technique for elucidating the structure of novel compounds by analyzing their fragmentation patterns upon ionization. This document provides a putative fragmentation pathway and a standardized protocol for acquiring and interpreting mass spectral data for this compound.

Predicted Mass Spectrometry Data

While specific experimental mass spectrometry data for this compound is not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the fragmentation of similar benzoxazepine and related heterocyclic structures.[4][5] The primary ionization technique considered here is Electron Ionization (EI).

The proposed major fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M⁺•), followed by cleavages at the chemically labile bonds within the seven-membered ring and subsequent rearrangements.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities for this compound.

m/z Proposed Fragment Ion Proposed Formula Notes
221[C₁₅H₁₁NO]⁺•C₁₅H₁₁NOMolecular Ion (M⁺•)
220[C₁₅H₁₀NO]⁺C₁₅H₁₀NOLoss of a hydrogen radical ([M-H]⁺)
193[C₁₄H₁₁N]⁺•C₁₄H₁₁NLoss of carbon monoxide ([M-CO]⁺•)
118[C₈H₆N]⁺C₈H₆NPutative fragment from cleavage of the oxazepine ring
105[C₇H₅O]⁺C₇H₅OBenzoyl cation, from cleavage at the C2-N3 and C4a-O1 bonds
91[C₇H₇]⁺C₇H₇Tropylium ion, a common fragment in aromatic compounds
77[C₆H₅]⁺C₆H₅Phenyl cation

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M C₁₅H₁₁NO m/z = 221 (Molecular Ion) F1 [M-H]⁺ m/z = 220 M->F1 -H• F2 [M-CO]⁺• m/z = 193 M->F2 -CO F3 [C₇H₅O]⁺ m/z = 105 M->F3 Ring Cleavage F4 [C₆H₅]⁺ m/z = 77 F3->F4 -CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

4.1. Materials and Reagents

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), HPLC grade or higher

  • Inert gas for GC (Helium or Nitrogen)

  • Standard vials for autosampler

4.2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

  • Capillary GC column suitable for heterocyclic compounds (e.g., HP-5ms or equivalent)

4.3. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • Transfer the final solution to an autosampler vial.

4.4. GC-MS Parameters

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50 - 500 amu
Scan Speed1 scan/s

4.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 1.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, if available.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Ionization (EI) E->F G Mass Analysis F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Structural Elucidation J->K

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The provided application notes offer a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation data and the detailed experimental protocol will aid researchers in the structural characterization of this compound and its analogues. It is important to note that the proposed fragmentation pathway is theoretical and should be confirmed with experimental data obtained from a high-resolution mass spectrometer.

References

Application Notes and Protocols for In Vitro Biological Screening of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-3,1-benzoxazepine and its chemical analogs represent a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. Various derivatives of the broader benzoxazepine and benzoxazole families have demonstrated promising potential as anticancer, antiviral, antimicrobial, antipsychotic, and anticonvulsant agents.[1][2][3] In the context of oncology, numerous studies have highlighted the ability of these compounds to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[4] Specifically, the anticancer effects of some benzoxazepine derivatives have been attributed to their capacity to activate pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of this compound, with a primary focus on its potential as an anticancer agent. The protocols detailed herein describe standard assays to evaluate its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in cancer cell lines.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro screening of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
K-562Chronic Myelogenous LeukemiaData
T-47DBreast CancerData
HCT-116Colon CancerData
HeLaCervical CancerData
MCF-7Breast CancerData
HepG2Liver CancerData

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined using an MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in K-562 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)DataDataData
This compound (IC₅₀)DataDataData

Cell cycle distribution is determined by flow cytometry after propidium iodide staining.

Table 3: Apoptosis Induction by this compound in K-562 Cells

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Control (Vehicle)DataDataData
This compound (IC₅₀)DataDataData

Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide staining.

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[5][6]

Materials:

  • Cancer cell lines (e.g., K-562, T-47D, HCT-116, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Prepare serial dilutions of this compound in the complete culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]

  • Measure the absorbance at 492 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the number of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

Materials:

  • Cancer cell line (e.g., K-562)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[8]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[3]

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide staining solution.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[4]

Materials:

  • Cancer cell line (e.g., K-562)

  • This compound

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of cold 70% ethanol dropwise while vortexing.[4]

  • Incubate the fixed cells on ice for at least 30 minutes.[4]

  • Centrifuge the cells and wash twice with PBS.[4]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for a few minutes.[4]

  • Add 400 µL of Propidium Iodide solution and mix well.[4]

  • Incubate at room temperature for 5 to 10 minutes.[4]

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[4]

Protocol 4: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.

Principle: This assay utilizes a specific caspase-3 substrate, DEVD, conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA, or 7-amino-4-methylcoumarin, AMC). In the presence of active caspase-3, the substrate is cleaved, releasing the reporter molecule which can be quantified spectrophotometrically or fluorometrically.[10]

Materials:

  • Cancer cell line (e.g., K-562)

  • This compound

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Induce apoptosis in cells by treating with this compound at its IC₅₀ concentration for the desired time.

  • Lyse the cells using the lysis buffer provided in the kit and incubate on ice.[11]

  • Centrifuge the cell lysate and collect the supernatant.[11]

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing the DEVD-pNA or DEVD-AMC substrate to each well.[10]

  • Incubate the plate at 37°C for 1-2 hours.[10]

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[10]

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Results start Seed Cancer Cells (e.g., K-562, MCF-7) treat Treat with this compound (Varying Concentrations) start->treat mtt MTT Assay (Cell Viability/Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle caspase Caspase-3 Activity Assay treat->caspase ic50 Calculate IC50 Values mtt->ic50 flow_cyto Flow Cytometry Analysis apoptosis->flow_cyto cell_cycle->flow_cyto enzyme_kinetics Quantify Caspase Activity caspase->enzyme_kinetics cytotoxicity_data Cytotoxicity Profile ic50->cytotoxicity_data apoptosis_data Apoptosis Induction Levels flow_cyto->apoptosis_data cell_cycle_data Cell Cycle Arrest Profile flow_cyto->cell_cycle_data mechanism_data Mechanism of Action Insight enzyme_kinetics->mechanism_data

Caption: Experimental workflow for in vitro screening.

apoptosis_pathway Intrinsic Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Apoptosis signaling pathway modulation.

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-3,1-benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 2-Phenyl-3,1-benzoxazepine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The procedures outlined below are based on established synthetic routes, focusing on the preparation of the key intermediate, 2-phenyl-4H-3,1-benzoxazin-4-one, and its subsequent transformation.

Introduction

Benzoxazepine derivatives are recognized for their diverse pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, has drawn interest due to its structural features that are amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships. This document outlines a reliable two-step synthetic pathway to access these valuable compounds.

Data Presentation

The synthesis of this compound derivatives often proceeds through the formation of 2-aryl-4H-3,1-benzoxazin-4-one intermediates. The yields of these precursors can vary depending on the substituents on the aromatic rings. The following table summarizes the reported yields for a selection of 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

CompoundAr-SubstituentYield (%)Reference
1a Phenyl90 ± 2[4]
1b 2-Methylphenyl-[1][5]
1c 3-Nitrophenyl-[1][5]
1d 4-Bromophenyl-[1][5]
1e 4-Chlorophenyl--
1f 4-Methoxyphenyl--

Note: Yields can be influenced by reaction scale and purification methods.

Experimental Protocols

The synthesis of this compound derivatives is presented as a two-stage process:

Stage 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This stage involves the acylation of anthranilic acid with benzoyl chloride, followed by cyclization to form the benzoxazinone ring.[4][6][7][8]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (0.01 mol) in anhydrous pyridine (60 mL).

  • Cool the solution in an ice bath with continuous stirring.

  • Add benzoyl chloride (0.01 mol) dropwise to the cooled solution, maintaining the temperature near 8°C.

  • After the addition is complete, continue stirring at 8°C for one hour.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. A solid product should precipitate.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the pale yellow solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one. The reported yield is approximately 78-90%.[4][9]

Stage 2: Reduction of 2-Phenyl-4H-3,1-benzoxazin-4-one to this compound

This stage involves the reduction of the carbonyl group at the 4-position of the benzoxazinone ring. While direct reduction of this specific compound is not extensively detailed in the provided literature, a general method for the reduction of similar cyclic amides can be adapted.

Materials:

  • 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Ice bath

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure (General):

  • Set up a dry round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere.

  • Suspend lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in a minimum amount of anhydrous THF.

  • Slowly add the solution of the benzoxazinone to the stirred LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them with THF.

  • Dry the combined organic filtrate over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction A Anthranilic Acid C 2-Phenyl-4H-3,1-benzoxazin-4-one A->C Pyridine B Benzoyl Chloride B->C Pyridine D This compound C->D LiAlH4, THF

Caption: Two-stage synthesis of this compound.

Experimental Workflow for Stage 1

Experimental_Workflow_Stage1 start Start dissolve Dissolve Anthranilic Acid in Pyridine start->dissolve cool Cool to 8°C dissolve->cool add Add Benzoyl Chloride Dropwise cool->add stir_cold Stir at 8°C (1 hour) add->stir_cold stir_rt Stir at Room Temp (2 hours) stir_cold->stir_rt neutralize Neutralize with NaHCO3 solution stir_rt->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End Product: 2-Phenyl-4H-3,1-benzoxazin-4-one recrystallize->end

Caption: Workflow for the synthesis of the benzoxazinone intermediate.

Application Notes: Biological Significance

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated a range of biological activities, suggesting their potential as scaffolds for drug discovery.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of these compounds. For instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one showed significant activity against Bacillus subtilis, while 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one was active against several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][5] The antimicrobial activity of these compounds makes them interesting candidates for the development of new anti-infective agents.

  • Anticancer Activity: The 2-aryl-4H-3,1-benzoxazin-4-one core has also been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines.[2] For example, unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one displayed activity against the A549 human lung cancer cell line with an IC50 value of 65.43 ± 2.7 μg/mL.[4]

  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin, indicating their potential for therapeutic applications targeting proteases.[1]

The diverse biological profile of 2-aryl-4H-3,1-benzoxazin-4-ones underscores the importance of the synthetic protocols provided herein for generating libraries of these compounds for further biological evaluation and drug development efforts. The subsequent reduction to 2-Phenyl-3,1-benzoxazepines opens up further avenues for structural diversification and exploration of their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenyl-3,1-benzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenyl-3,1-benzoxazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound unexpectedly low?

A low yield in the synthesis of this compound can stem from several factors. These may include suboptimal reaction conditions such as incorrect solvent, temperature, or reaction time. The choice of catalyst and base, if applicable to your specific synthetic route, can also significantly impact the reaction's efficiency. In some cases, the formation of side products or the degradation of the desired product under the reaction conditions can lead to a lower than expected yield.

Q2: What are the most critical parameters to optimize for improving the yield?

Based on syntheses of structurally related compounds, the most critical parameters to consider for optimization are:

  • Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields.

  • Temperature: Many reactions have an optimal temperature range for achieving the highest yield.

  • Catalyst: The type and amount of catalyst can be crucial for reactions that require one.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in product degradation or the formation of byproducts.

  • Concentration: The concentration of reactants can affect reaction kinetics and, consequently, the yield.[2]

Q3: Are there alternative, potentially higher-yielding synthetic methods to consider?

Yes, several modern synthetic techniques have been shown to improve yields and reduce reaction times for heterocyclic compounds. These include:

  • Microwave-assisted synthesis: This method can often lead to significantly higher yields in shorter reaction times, sometimes even in solvent-free conditions.[3]

  • Ultrasound-assisted synthesis: Similar to microwave assistance, ultrasound can enhance reaction rates and yields.[4]

  • Enzymatic Cascade Reactions: For certain substrates, biocatalytic methods can offer high selectivity and yields under mild conditions.[5]

  • Nanoparticle Catalysis: Using nanoparticle catalysts can increase the surface area for reaction, leading to improved catalytic activity and higher yields, often at room temperature.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

Possible Cause 1: Suboptimal Reaction Conditions

  • Suggested Solution: Systematically screen different solvents. For instance, in a related synthesis of 1,4-benzodiazepin-3-ones, changing the solvent from toluene to dichloromethane (CH2Cl2) increased the yield, and the addition of hexafluoroisopropanol (HFIP) as a cosolvent further boosted the yield to 91%.[2] Also, optimizing the reaction temperature is crucial; a selected study on tricyclic benzoxazines found 45 °C to be the optimal balance for their enzymatic catalysis.[5]

Possible Cause 2: Inefficient Catalysis

  • Suggested Solution: If your synthesis uses a catalyst, consider screening different types or amounts. For the synthesis of 2-aryl benzoxazoles, it was found that a specific amount of Ag@Fe2O3 core-shell nanocatalyst was sufficient for an excellent yield, and increasing the amount did not lead to further improvement.[1]

Problem: Formation of Multiple Products/Impurities

Possible Cause 1: Side Reactions

  • Suggested Solution: Adjusting the reaction temperature can often minimize side reactions. Lowering the temperature may increase the selectivity for the desired product. Additionally, consider the order of reagent addition, as this can sometimes influence the reaction pathway.

Possible Cause 2: Product Degradation

  • Suggested Solution: Monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. If the product degrades over time, the reaction should be quenched at the optimal time.

Quantitative Data on Yield Improvement in Related Syntheses

The following tables summarize data from studies on related heterocyclic compounds, illustrating the impact of optimizing reaction parameters on the final product yield.

Table 1: Effect of Solvent and Concentration on Yield [2]

EntrySolventAdditiveConcentration (M)Yield (%)
1TolueneHFIP-18
2CH2Cl2HFIP-55
3CH2Cl2HFIP0.1-
4CH2Cl2HFIP0.291

Table 2: Effect of Catalyst Amount on Yield [1]

EntryCatalyst Amount (mg)Reaction Time (min)Yield (%)
151565
2101278
3151089
420796
525796

Experimental Protocols: Example of an Alternative Method

Microwave-Assisted Synthesis of Benzoxazepine Derivatives[3]

This protocol is adapted from a general procedure for the synthesis of benzoxazepine derivatives and serves as an example of a high-yield, alternative method.

Materials:

  • Appropriate pyrazole-chalcone derivative (1 mmol)

  • 2-aminophenol (1 mmol)

  • Basic alumina (2 g)

Procedure:

  • Grind the pyrazole-chalcone derivative and 2-aminophenol with basic alumina in a mortar and pestle until a homogenous mixture is obtained.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at 180 W.

  • Monitor the reaction progress by TLC (thin-layer chromatography). Typical reaction times are between 9-12 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the alumina using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

This method has been reported to produce yields in the range of 80-88% for various benzoxazepine derivatives.[3]

Visualizations

experimental_workflow start Low Yield in Synthesis problem_id Identify Potential Causes start->problem_id cond_opt Optimize Reaction Conditions problem_id->cond_opt alt_methods Explore Alternative Methods problem_id->alt_methods solvent Solvent Screening cond_opt->solvent temp Temperature Optimization cond_opt->temp catalyst Catalyst Variation cond_opt->catalyst microwave Microwave-Assisted alt_methods->microwave ultrasound Ultrasound-Assisted alt_methods->ultrasound analysis Analyze Results solvent->analysis temp->analysis catalyst->analysis microwave->analysis ultrasound->analysis end Improved Yield analysis->end

Caption: Troubleshooting workflow for improving synthesis yield.

catalytic_cycle reactants Reactants (e.g., 2-aminophenol, aldehyde) complex Reactant-Catalyst Complex reactants->complex Adsorption catalyst Nanoparticle Catalyst (e.g., Ag@Fe2O3) catalyst->complex intermediate Intermediate Formation complex->intermediate Surface Reaction product Product (this compound) intermediate->product Product Desorption regenerated_catalyst Regenerated Catalyst intermediate->regenerated_catalyst Catalyst Regeneration regenerated_catalyst->catalyst Reusable

Caption: Proposed catalytic cycle for nanoparticle-mediated synthesis.

References

Technical Support Center: Purification of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the implications for purification?

A1: The most widely recognized method for synthesizing this compound is the photochemical isomerization of 2-phenylquinoline N-oxide.[1] This reaction typically yields the desired product in a range of 70-90%.[1] However, the photoreaction can lead to the formation of several byproducts, making purification a critical step to obtain a high-purity compound.

Q2: What are the primary impurities I should expect when synthesizing this compound via photochemical isomerization?

A2: The main impurities encountered during the photochemical synthesis of this compound include:

  • Unreacted 2-phenylquinoline N-oxide: Incomplete irradiation will leave starting material in the crude product.[1]

  • 2-Phenyl-2(1H)-quinolinone (a carbostyril): This is a significant byproduct, often forming in amounts around 20%. Its formation is favored in polar, protic solvents.[1]

  • Hydrolysis products: this compound is susceptible to hydrolysis, especially in the presence of water from hydrated starting materials or moist solvents. This leads to the formation of o-(N-benzoylamino)phenylacetaldehyde, which may exist in its cyclic carbinol amide tautomer.[1]

  • N-benzoyl indoles: These can form through dehydration of the hydrolysis products during irradiation or purification.[1]

Q3: How stable is this compound during purification?

A3: this compound is thermally sensitive. It is advisable to avoid high temperatures during purification steps like solvent evaporation. Evaporation of solvents should ideally be performed at or below 35–40°C.[1] The compound is also sensitive to moisture, leading to hydrolysis.[1] Therefore, the use of dry solvents and anhydrous conditions is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Over-irradiation can lead to byproduct formation, while under-irradiation will result in a high amount of unreacted starting material.[1]
Product Loss During Extraction Ensure the correct solvent is used for extraction. Cyclohexane is effective for selectively extracting the less polar this compound, leaving the more polar 2-phenyl-2(1H)-quinolinone byproduct behind.[1] Perform multiple extractions with smaller volumes of solvent to maximize recovery.
Thermal Decomposition Avoid excessive heating during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C.[1] For final purification, consider techniques that do not require high heat, such as column chromatography over distillation if the compound proves to be particularly unstable.
Hydrolysis Use anhydrous solvents and starting materials. Ensure all glassware is thoroughly dried before use.[1]
Problem 2: Presence of Persistent Impurities in the Final Product
Impurity Identification Method Troubleshooting Steps
Unreacted 2-phenylquinoline N-oxide TLC analysis can be used to monitor the disappearance of the starting material spot.[1]Optimize irradiation time. If starting material persists, it can be separated by column chromatography on silica gel.
2-Phenyl-2(1H)-quinolinone This byproduct is more polar than the desired product. It can be separated by extraction with a non-polar solvent like cyclohexane, where the product is more soluble.[1] The quinolinone can be isolated from the residue by crystallization from 95% ethanol.[1]
Hydrolysis Products These are typically more polar than the desired product and may streak on TLC plates.Ensure strictly anhydrous conditions during reaction and workup.[1] If present, they can be removed by column chromatography.

Experimental Protocols

Purification of this compound by Extraction and Distillation

This protocol is adapted from the procedure for the parent 3,1-benzoxazepine, which is stated to be applicable for the 2-phenyl derivative.[1]

1. Initial Solvent Removal:

  • Following the photochemical reaction in benzene, transfer the solution to a round-bottomed flask.
  • Remove the benzene using a rotary evaporator at a temperature not exceeding 35-40°C. This will yield a red-orange oily residue, which may contain some solid.[1]

2. Selective Extraction:

  • To the oily residue, add a portion of dry cyclohexane (e.g., 40 mL for a ~10g scale reaction) and extract the product.
  • Separate the cyclohexane extract. Repeat the extraction two more times with fresh portions of dry cyclohexane.
  • Combine the cyclohexane extracts and evaporate the solvent under reduced pressure at room temperature.
  • Repeat the extraction process on the resulting oil to maximize the separation from the less soluble carbostyril byproduct.[1]

3. Final Purification:

  • Evaporate the combined cyclohexane extracts to afford the crude this compound.
  • For final purification, perform a bulb-to-bulb distillation using a Kugelrohr apparatus. For the parent compound, a pressure of 0.2 mm and an oven temperature of 80°C is used.[1] These conditions may need to be optimized for the 2-phenyl derivative.

Data Presentation

Compound Potential Impurity Separation Method Typical Yield of Pure Product
This compound2-phenylquinoline N-oxideColumn Chromatography70-90% (synthesis yield)[1]
2-Phenyl-2(1H)-quinolinoneExtraction with Cyclohexane[1]
Hydrolysis productsAnhydrous conditions, Column Chromatography[1]

Visualizations

Purification_Workflow cluster_synthesis Photochemical Synthesis cluster_purification Purification Steps cluster_impurities Impurity Removal Crude_Mixture Crude Reaction Mixture (in Benzene) Solvent_Removal Rotary Evaporation (<40°C) Crude_Mixture->Solvent_Removal Extraction Selective Extraction (Dry Cyclohexane) Solvent_Removal->Extraction Final_Purification Bulb-to-Bulb Distillation or Column Chromatography Extraction->Final_Purification Impurity_1 2-Phenyl-2(1H)-quinolinone (Removed during extraction) Extraction->Impurity_1 Pure_Product Pure this compound Final_Purification->Pure_Product Impurity_2 Other Polar Impurities (Removed by Distillation/Chromatography) Final_Purification->Impurity_2

Caption: Purification workflow for this compound.

Troubleshooting_Logic action action result result issue issue start Low Purity of Final Product check_polar Polar impurities on TLC? start->check_polar check_sm Starting material present on TLC? check_polar->check_sm No action_extract Perform/repeat selective extraction with cyclohexane check_polar->action_extract Yes check_thermal Was purification done at high temp? check_sm->check_thermal No action_time Optimize irradiation time check_sm->action_time Yes action_column Run column chromatography check_thermal->action_column No action_temp Lower temperature of solvent removal/distillation check_thermal->action_temp Yes action_extract->result Purity Improved action_column->result Purity Improved action_time->result Purity Improved action_temp->result Purity Improved

Caption: Troubleshooting logic for low purity of this compound.

References

Navigating the Labyrinth of 2-Phenyl-3,1-benzoxazepine Purity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter challenges in ensuring the purity of synthesized compounds. This technical support center provides a dedicated resource for resolving impurities in 2-Phenyl-3,1-benzoxazepine samples, offering troubleshooting guides and frequently asked questions to support experimental workflows.

While specific impurity profiles for this compound are not extensively documented in publicly available literature, we can extrapolate potential challenges and solutions based on the synthesis and analysis of structurally related benzoxazepine and benzodiazepine compounds. This guide offers a framework for identifying, quantifying, and eliminating common process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my this compound sample?

A1: Impurities can arise from several stages of the manufacturing process and storage. Key sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents. For instance, in a potential synthesis involving the photochemical isomerization of 2-phenylquinoline N-oxide, unreacted N-oxide could be a primary impurity.

  • Side Reactions: Competing or undesired reactions occurring during the synthesis, leading to the formation of byproducts.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Degradation: Decomposition of the this compound molecule under the influence of heat, light, moisture, or reactive excipients.

  • Reagents and Solvents: Residual solvents or reagents used during synthesis and purification.

Q2: What analytical techniques are best suited for detecting and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities. A well-developed HPLC method with UV detection is often the primary tool for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities, which is crucial for their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.

Troubleshooting Guide: Common Issues in Impurity Analysis

This section addresses specific problems that may be encountered during the analysis of this compound samples.

Problem 1: Poor separation of the main peak and impurity peaks in the HPLC chromatogram.

Potential Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the mobile phase by varying the solvent ratio, pH, or by introducing a different organic modifier.
Incorrect column selectionScreen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your sample.
Suboptimal gradient profileAdjust the gradient slope and duration to improve the resolution between closely eluting peaks.
Low column temperatureIncrease the column temperature to improve peak shape and potentially alter selectivity.

Problem 2: Unidentified peaks in the chromatogram.

Potential Cause Troubleshooting Step
Unknown process-related impurity or degradantUtilize LC-MS to obtain the mass of the unknown peak. This information, combined with knowledge of the synthetic route, can help in proposing a structure.
Contamination from solvent or glasswareAnalyze a blank injection (mobile phase only) to check for system-related peaks.
Sample degradation during analysisEnsure the sample is stored appropriately before and during the analysis. Consider using a cooled autosampler.

Problem 3: Inconsistent impurity levels between different batches.

Potential Cause Troubleshooting Step
Variability in the quality of starting materialsSource starting materials from a qualified vendor and perform incoming quality control checks.
Inconsistent reaction conditionsTightly control reaction parameters such as temperature, time, and reagent stoichiometry.
Inefficient or variable purification processOptimize the purification method (e.g., recrystallization, column chromatography) and ensure it is reproducible.

Experimental Protocols

General HPLC Method for Impurity Profiling:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Note: This is a generic method and will require optimization for the specific impurity profile of your this compound samples.

Visualizing the Workflow

A systematic approach is crucial for effectively resolving impurity issues. The following workflow diagram illustrates the key steps involved.

Impurity_Resolution_Workflow cluster_0 Impurity Identification cluster_1 Root Cause Analysis cluster_2 Resolution Sample with Impurities Sample with Impurities Analytical Method Development (HPLC, LC-MS) Analytical Method Development (HPLC, LC-MS) Sample with Impurities->Analytical Method Development (HPLC, LC-MS) Analyze Peak Identification Peak Identification Analytical Method Development (HPLC, LC-MS)->Peak Identification Detect & Characterize Structural Elucidation (MS, NMR) Structural Elucidation (MS, NMR) Peak Identification->Structural Elucidation (MS, NMR) Isolate & Analyze Investigate Synthesis Pathway Investigate Synthesis Pathway Structural Elucidation (MS, NMR)->Investigate Synthesis Pathway Correlate Identify Source (Starting Material, Side Reaction, Degradation) Identify Source (Starting Material, Side Reaction, Degradation) Investigate Synthesis Pathway->Identify Source (Starting Material, Side Reaction, Degradation) Process Optimization / Purification Process Optimization / Purification Identify Source (Starting Material, Side Reaction, Degradation)->Process Optimization / Purification Modify Pure this compound Pure this compound Process Optimization / Purification->Pure this compound Achieve

Caption: A logical workflow for the identification and resolution of impurities.

This technical support center provides a foundational guide for researchers working with this compound. By applying these principles of analytical chemistry and systematic troubleshooting, scientists can enhance the purity of their samples, leading to more reliable and reproducible experimental outcomes.

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylquinoline 1-Oxide Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of 2-phenylquinoline 1-oxide to its corresponding carbostyril (2-phenyl-1H-quinolin-2-one).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the isomerization of 2-phenylquinoline 1-oxide?

The isomerization of 2-phenylquinoline 1-oxide to 2-phenyl-1H-quinolin-2-one is primarily achieved through a photochemical reaction. This rearrangement is initiated by the absorption of light, typically in the UV-A range (around 350 nm).[1] More recently, methods utilizing visible light have also been developed, offering a potentially greener alternative.

Q2: What is the proposed mechanism for this photochemical isomerization?

The widely accepted mechanism involves the initial photoexcitation of the 2-phenylquinoline 1-oxide to an excited singlet state. This is followed by the formation of a transient, unstable oxaziridine intermediate. The fate of this intermediate is highly dependent on the solvent used. In polar protic solvents, the oxaziridine rearranges to the desired 2-phenyl-1H-quinolin-2-one (carbostyril). In non-polar aprotic solvents, it is more likely to rearrange to a 2-phenyl-benz[d][1][2]oxazepine.[1]

Q3: What are the common side reactions and byproducts?

The most common side reactions observed during the photochemical isomerization of 2-phenylquinoline 1-oxide are:

  • Deoxygenation: Formation of 2-phenylquinoline is a frequent byproduct.[1]

  • Formation of Benz[d][1][2]oxazepine: This is particularly prevalent in non-polar aprotic solvents.[1]

  • Formation of 3-acylindoles: In some cases, more complex rearrangements can lead to the formation of indole derivatives.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of 2-phenyl-1H-quinolin-2-one 1. Inappropriate solvent choice. 2. Insufficient irradiation time or incorrect wavelength. 3. Competing side reactions (deoxygenation, benzoxazepine formation). 4. Low concentration of the starting material.1. Use a polar protic solvent such as ethanol or methanol to favor carbostyril formation. 2. Ensure the light source emits in the appropriate UV range (e.g., 350 nm) and monitor the reaction progress by TLC or HPLC to determine the optimal irradiation time. Consider using a higher intensity lamp if the reaction is slow. 3. Degas the solvent before use to minimize oxygen, which can contribute to deoxygenation. The choice of a polar protic solvent will also suppress benzoxazepine formation. 4. While not extensively documented for this specific reaction, concentration can play a role in photochemical reactions. Experiment with slightly higher concentrations if intermolecular side reactions are not a concern.
High yield of 2-phenylquinoline (deoxygenation) 1. Presence of oxygen in the solvent. 2. The excited state of the N-oxide reacting via a deoxygenation pathway.1. Thoroughly degas the solvent before starting the irradiation. Purging with an inert gas like nitrogen or argon during the reaction can also be beneficial. 2. While difficult to control directly, ensuring optimal conditions for the desired isomerization pathway (correct solvent, wavelength) can minimize this side reaction.
Formation of a significant amount of 2-phenyl-benz[d][1][2]oxazepine Use of a non-polar aprotic solvent (e.g., cyclohexane, benzene, acetone).Switch to a polar protic solvent like ethanol or methanol. The polarity of the solvent is a critical factor in directing the rearrangement of the oxaziridine intermediate.[1]
Complex mixture of unidentified products 1. Over-irradiation leading to secondary photochemical reactions of the product. 2. Use of a non-polar solvent leading to multiple rearrangement pathways. 3. Instability of the starting material or product under the reaction conditions.1. Monitor the reaction closely by TLC or HPLC and stop the irradiation once the starting material is consumed or the desired product concentration is maximized. 2. As mentioned previously, use a polar protic solvent to promote a cleaner reaction towards the carbostyril. 3. Ensure the purity of the starting 2-phenylquinoline 1-oxide. Protect the reaction from excessive heat if using a high-intensity lamp.

Data Presentation

Table 1: Influence of Solvent on Product Distribution in the Photolysis of Phenylquinoline N-Oxides

Starting MaterialSolventMajor ProductMinor Product(s)Reference
3-Phenylquinoline N-oxide96% Ethanol3-Phenylcarbostyril-[1]
3-Phenylquinoline N-oxideAcetone4-Phenylbenz[d][1][2]oxazepine3-Phenylcarbostyril[1]
4-Phenylquinoline N-oxideEthyl Acetate4-Phenylcarbostyril4-Phenylquinoline, Unidentified products[1]
4-Phenylquinoline N-oxideCyclohexaneComplicated Mixture4-Phenylcarbostyril, N-formyl-3-phenyl-2-indolinol, 3-phenyl-2-indolecarboxaldehyde[1]

Note: Data for 2-phenylquinoline 1-oxide is not explicitly available in the cited literature; however, the trends observed for 3- and 4-phenylquinoline N-oxides are expected to be similar.

Experimental Protocols

General Protocol for the Photochemical Isomerization of 2-Phenylquinoline 1-Oxide

This protocol is based on the general procedures for the photolysis of phenylquinoline N-oxides.[1]

Materials:

  • 2-Phenylquinoline 1-oxide

  • Ethanol (96%, spectroscopic grade)

  • Pyrex reaction vessel

  • Photochemical reactor (e.g., Rayonet reactor with 3500 Å lamps)

  • Magnetic stirrer

  • Equipment for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for reaction monitoring

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the solution: Dissolve 2-phenylquinoline 1-oxide in 96% ethanol in a Pyrex reaction vessel. A typical concentration would be in the range of 1-5 mg/mL, but this may require optimization.

  • Degassing (optional but recommended): To minimize deoxygenation, degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with 350 nm lamps at room temperature. Stir the solution continuously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. Take aliquots at regular intervals to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete (as determined by the monitoring method), evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 2-phenyl-1H-quinolin-2-one from any unreacted starting material and byproducts like 2-phenylquinoline.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

Reaction_Pathway start 2-Phenylquinoline 1-Oxide excited Excited Singlet State start->excited hν (350 nm) oxaziridine Oxaziridine Intermediate excited->oxaziridine deoxygenation 2-Phenylquinoline excited->deoxygenation Side Reaction carbostyril 2-Phenyl-1H-quinolin-2-one (Carbostyril) oxaziridine->carbostyril Polar Protic Solvent (e.g., Ethanol) benzoxazepine 2-Phenyl-benz[d][1,3]oxazepine oxaziridine->benzoxazepine Non-polar Aprotic Solvent (e.g., Cyclohexane) Troubleshooting_Workflow start Start Isomerization Experiment check_yield Low Yield of Carbostyril? start->check_yield check_solvent Check Solvent check_yield->check_solvent Yes end Successful Isomerization check_yield->end No is_polar_protic Is it Polar Protic? check_solvent->is_polar_protic change_solvent Switch to Polar Protic Solvent is_polar_protic->change_solvent No check_irradiation Check Irradiation Time/Wavelength is_polar_protic->check_irradiation Yes change_solvent->start optimize_irradiation Optimize Irradiation Conditions check_irradiation->optimize_irradiation check_side_products Analyze Side Products optimize_irradiation->check_side_products is_deoxygenation High Deoxygenation? check_side_products->is_deoxygenation degas_solvent Degas Solvent is_deoxygenation->degas_solvent Yes is_benzoxazepine High Benzoxazepine? is_deoxygenation->is_benzoxazepine No degas_solvent->start is_benzoxazepine->change_solvent Yes is_benzoxazepine->end No

References

Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation pathways of 2-Phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of structurally related compounds like 2-phenylbenzoxazole and other benzoxazepine derivatives, the primary degradation pathways are expected to be hydrolysis and oxidation.[1][2] Photodegradation could also be a potential pathway.

  • Hydrolytic Degradation: The benzoxazepine ring is susceptible to hydrolysis, which can lead to ring-opening.[3] Under acidic or basic conditions, the ether and imine functionalities within the seven-membered ring can be cleaved.

  • Oxidative Degradation: The nitrogen and the benzylic carbon atoms in the benzoxazepine ring can be susceptible to oxidation.[1] Oxidizing agents may lead to the formation of N-oxides, hydroxylated derivatives, or ring-cleavage products.

  • Photolytic Degradation: Exposure to light, particularly UV light, may induce degradation, although the specific products would need to be determined experimentally.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4] Typical stress conditions, based on ICH guidelines, are summarized in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°C
Oxidation 3% to 30% H₂O₂ at room temperature
Thermal Degradation Dry heat at a temperature appropriate for the drug substance's physical properties (e.g., 60-80°C)
Photodegradation Exposure to a combination of UV and visible light (ICH Q1B)

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent drug from its degradation products.[4][7] The development process involves:

  • Performing forced degradation studies to generate degradation products.

  • Screening different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers) to achieve adequate separation.

  • Optimizing the method parameters such as gradient, flow rate, and detection wavelength.

  • Validating the method according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of basic amine groups with acidic silanols on the column. - Insufficient buffer capacity of the mobile phase.- Use a high-purity, end-capped HPLC column. - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can affect column lifetime). - Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[8] - Increase the buffer concentration.[8]
Poor Resolution between Parent and Degradant Peaks - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry.- Optimize the gradient profile (make it shallower). - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Evaluate a column with a different stationary phase (e.g., phenyl-hexyl or cyano). - Adjust the mobile phase pH to alter the ionization state of the analytes.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system. - Late elution of components from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Ensure the injection solvent is compatible with the mobile phase. - Implement a column wash step at the end of each run to elute strongly retained compounds.[9]
Irreproducible Retention Times - Poor column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[9] - Degas the mobile phase to prevent air bubbles in the pump.[9] - Use a column oven to maintain a consistent temperature.[9]
Loss of Mass Balance - Degradants are not UV active at the detection wavelength. - Degradants are volatile. - Degradants are strongly retained on the column.- Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for peaks at different wavelengths. - Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). - Use a different analytical technique like Gas Chromatography (GC) if volatile degradants are suspected.

Experimental Protocols

A general protocol for a forced degradation study is provided below. This should be adapted based on the specific properties of this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • HPLC system with UV or DAD/PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same sampling and neutralization (with 1 M HCl) procedure as for acid hydrolysis.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation:

    • Store the solid drug substance in a calibrated oven at 80°C.

    • Sample at various time points and dissolve in the initial mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

cluster_hydrolysis Hypothesized Hydrolytic Degradation This compound This compound Intermediate_1 Ring-Opened Intermediate (Amino Alcohol) This compound->Intermediate_1 H₂O / H⁺ or OH⁻ Product_1 Further Degradation Products Intermediate_1->Product_1

Caption: Hypothesized hydrolytic degradation pathway of this compound.

cluster_oxidation Hypothesized Oxidative Degradation This compound This compound Product_2 N-oxide Derivative This compound->Product_2 [O] Product_3 Hydroxylated Derivative This compound->Product_3 [O]

Caption: Hypothesized oxidative degradation pathways of this compound.

Start Start Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Stability_Studies Conduct Formal Stability Studies Method_Validation->Stability_Studies End End Stability_Studies->End

Caption: General experimental workflow for stability studies of a drug substance.

References

troubleshooting NMR peak assignments for 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenyl-3,1-benzoxazepine Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during NMR peak assignments and other analytical experiments.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the NMR analysis of this compound.

NMR Sample Preparation and Common Issues

Question: My NMR spectrum has broad peaks. What could be the cause and how can I fix it?

Answer: Peak broadening in an NMR spectrum can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Re-shimming the spectrometer is the first step to address broad peaks.

  • Sample Heterogeneity: If your compound is not fully dissolved or has precipitated, it can lead to a non-homogenous sample and broadened signals.[1] Ensure your sample is completely soluble in the chosen NMR solvent. You may need to try a different deuterated solvent for better solubility.[1]

  • High Concentration: A highly concentrated sample can also result in peak broadening due to bimolecular interactions or increased viscosity.[1] Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening. Ensure all glassware is thoroughly cleaned and the solvent is free from such impurities.

Question: I see unexpected peaks in my ¹H NMR spectrum, such as signals for ethyl acetate or water. What should I do?

Answer:

  • Residual Solvents: Solvents like ethyl acetate can be difficult to remove completely, even under high vacuum.[1] A useful technique to remove it is to dissolve the sample in a small amount of dichloromethane and then evaporate the solvent. Repeating this process a few times can effectively displace the residual ethyl acetate.[1]

  • Water Contamination: NMR solvents can absorb moisture from the atmosphere.[1] To minimize water peaks, consider using a freshly opened bottle of deuterated solvent or adding a drying agent like anhydrous potassium carbonate or sodium sulfate to your solvent bottle.[1] An acetone peak might indicate that the NMR tube was not properly dried.[1]

  • Identifying Exchangeable Protons: If you suspect a peak might be from an OH or NH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1]

Peak Assignment and Interpretation

Question: The aromatic peaks in my spectrum are overlapping, making it difficult to assign them. What strategies can I use?

Answer:

  • Change of Solvent: Running the NMR experiment in a different solvent, such as benzene-d₆ instead of chloroform-d₆, can alter the chemical shifts of the protons and may resolve the overlapping signals.[1]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity between protons.

    • COSY (Correlation Spectroscopy): Helps identify protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help to determine the spatial proximity of protons, which is useful for confirming stereochemistry and assigning protons in close proximity.

Question: I am not sure if I have successfully synthesized this compound. What are the key NMR signals to look for?

Answer: For this compound, you should expect to see signals corresponding to the protons on the benzoxazepine core and the phenyl substituent. The expected chemical shift ranges are summarized in the table below. The presence of signals in these regions, with the correct integrations and coupling patterns, would be strong evidence for the formation of the desired product.

Expected ¹H NMR Chemical Shift Ranges for this compound
Proton Type Approximate Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons (Benzoxazepine)7.0 - 8.0MultipletsThe exact shifts will depend on the substitution pattern and electronic environment.
Aromatic Protons (Phenyl Ring)7.2 - 7.8MultipletsProtons ortho to the imine will likely be the most deshielded.
Methylene Protons (-CH₂-)4.5 - 5.5Singlet or AB quartetThe chemical environment of these protons can make them diastereotopic, leading to a more complex splitting pattern.
Imine Proton (-CH=N-)8.0 - 8.5SingletThis proton is expected to be significantly deshielded.

Note: These are estimated ranges based on similar heterocyclic structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your purified this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Visualizations

Troubleshooting Workflow for NMR Peak Assignments

troubleshooting_workflow start Start: NMR Spectrum Acquired check_broad Are peaks broad? start->check_broad check_peaks Are all expected peaks present? check_unexpected Are there unexpected peaks? check_peaks->check_unexpected Yes troubleshoot_synthesis Troubleshoot Synthesis or Degradation check_peaks->troubleshoot_synthesis No check_overlap Are peaks overlapping? check_unexpected->check_overlap No troubleshoot_impurities Identify and Remove Impurities (e.g., residual solvent, starting material) check_unexpected->troubleshoot_impurities Yes run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) check_overlap->run_2d_nmr Yes change_solvent Change NMR Solvent check_overlap->change_solvent Alternatively assign_peaks Assign Peaks check_overlap->assign_peaks No check_broad->check_peaks No troubleshoot_sample_prep Troubleshoot Sample Preparation (Concentration, Solubility, Shimming) check_broad->troubleshoot_sample_prep Yes troubleshoot_impurities->start Re-acquire run_2d_nmr->assign_peaks change_solvent->start Re-acquire troubleshoot_sample_prep->start Re-acquire end End: Successful Peak Assignment assign_peaks->end

Caption: A logical workflow for troubleshooting common issues in NMR peak assignments.

References

avoiding byproduct formation in benzoxazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazepine synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during benzoxazepine synthesis?

A1: Depending on the synthetic route, common byproducts can include bicyclic 1,4-benzoxazines, products of hydrolysis such as o-(N-acylamino)phenylacetaldehydes and their corresponding cyclic tautomers, N-acyl indoles, and carbostyrils. In some cases, isomeric benzoxazepine products may also form.

Q2: How does the choice of solvent and temperature affect the yield and purity of benzoxazepines?

A2: The solvent and temperature are critical parameters that can significantly influence reaction kinetics and selectivity. For instance, in multi-enzyme cascade reactions, a low-polarity solvent like 2-methyltetrahydrofuran (2-MeTHF) at a moderate temperature of 45°C can be optimal for enzyme activity and product formation.[1] In other methods, such as microwave-assisted synthesis, the absence of a solvent and the use of high temperatures for short durations can lead to high yields and reduced reaction times.[2]

Q3: What are the advantages of using a multi-enzyme cascade for benzoxazepine synthesis?

A3: A multi-enzyme cascade offers several advantages, including high atom economy, milder reaction conditions, and fewer purification steps. This "green chemistry" approach can lead to excellent chemoselectivity and high yields of the desired product while minimizing waste.[1]

Q4: Can the catalyst choice influence the formation of byproducts?

A4: Absolutely. The choice of catalyst is crucial for directing the reaction towards the desired product. For instance, in the synthesis of 1,5-benzodiazepines, a related class of compounds, using a solid acid catalyst like H-MCM-22 can lead to high yields and selectivity under mild conditions, avoiding many of the side reactions associated with other catalysts.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Benzoxazepine Product

  • Question: My reaction is resulting in a low yield of the target benzoxazepine. What are the potential causes and how can I improve the yield?

  • Answer:

    • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of starting materials.

    • Suboptimal Temperature: The reaction temperature may not be optimal. For enzyme-catalyzed reactions, ensure the temperature is maintained within the enzyme's active range (e.g., 45°C).[1] For thermally driven reactions, a higher temperature might be required, or conversely, a lower temperature might be needed to prevent degradation.

    • Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and used in the recommended stoichiometry. For instance, in H-MCM-22 catalyzed reactions, increasing the catalyst amount from 50 mg to 150 mg has been shown to significantly increase the product yield.[3]

    • Presence of Water: For moisture-sensitive reactions, the presence of water can lead to hydrolysis of intermediates or the final product. Ensure all glassware is dry and use anhydrous solvents.

Problem 2: Formation of Bicyclic Benzoxazine Byproducts

  • Question: I am observing a significant amount of bicyclic 1,4-benzoxazine as a byproduct in my synthesis of tricyclic benzoxazepines. How can I minimize its formation?

  • Answer:

    • Reaction Kinetics: The formation of the bicyclic product may be kinetically favored under your current reaction conditions. In the multi-enzyme cascade synthesis of tricyclic benzoxazepines, the bicyclic benzoxazine is an intermediate.[1]

    • Reaction Time: Extending the reaction time can favor the formation of the thermodynamically more stable tricyclic product. For example, in one study, a 12-hour reaction time resulted in a low yield of the tricyclic product, which was improved by extending the reaction to 48 hours.[1]

    • Reactant Stoichiometry: The stoichiometry of the reactants can influence the product distribution. Ensure the correct molar ratios of the starting materials are used as specified in the protocol.

Problem 3: Presence of Isomeric Products

  • Question: My final product is a mixture of benzoxazepine isomers. What factors control the regioselectivity of the cyclization reaction?

  • Answer:

    • Nature of the Starting Materials: The substitution pattern on the aromatic rings of the precursors can direct the cyclization to form different isomers.

    • Reaction Mechanism: The specific mechanism of the cyclization reaction will determine which isomer is favored. For example, in a 1,6-Michael addition followed by tandem lactonization and lactamization, the regioselectivity of the initial Michael addition is key to the final product structure.[1]

    • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions (e.g., base, solvent) can influence the transition state energies for the formation of different isomers, thereby affecting the product ratio.

Data Presentation

Table 1: Comparison of Yields for Tricyclic 1,5-Benzoxazepine Derivatives and Byproducts

Starting Material (Phenolic Acid)β-Amino AcidMain ProductMain Product Yield (%)Bicyclic ByproductBicyclic Byproduct Yield (%)
16f18f6017f20
16g22f5521f25
26f20f5819f22
26g24f5223f28
56f26f5025f30

Data adapted from a one-pot multi-enzyme cascade synthesis.[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Benzoxazepine Synthesis

CompoundConventional Method Yield (%)Microwave Method Yield (%)
5a7285
5b7588
5c7890
5d7082
5e6880
5f7386
5g7689
5h7992

Data represents the synthesis of pyrazole-substituted benzoxazepines.[2]

Experimental Protocols

Protocol 1: One-Pot Multi-Enzyme Synthesis of Tricyclic 1,5-Benzoxazepines

This protocol is based on a sustainable method for the synthesis of tricyclic 1,5-benzoxazepine derivatives.[1]

  • Materials:

    • Phenolic carboxylic acid (e.g., methyl 3-(4-hydroxyphenyl)propanoate) (0.2 mmol)

    • β-amino acid methyl ester (e.g., β-alanine methyl ester) (0.2 mmol)

    • Immobilized Lipase M and Tyrosinase (NOL/LT) catalyst

    • 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

    • Phosphate buffer solution (PBS, pH 7.0, 0.1 M)

  • Procedure:

    • To a reaction vessel, add the phenolic carboxylic acid, β-amino acid methyl ester, and the NOL/LT catalyst.

    • Add 2-MeTHF and a limiting amount of PBS buffer.

    • Place the reaction vessel in an oil bath pre-heated to 45°C.

    • Maintain the reaction under a dioxygen (O₂) atmosphere with gentle stirring for 48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter to remove the catalyst.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole-Substituted Benzoxazepines

This protocol provides a rapid and efficient method for the synthesis of benzoxazepine derivatives using microwave irradiation.[2]

  • Materials:

    • Pyrazole-chalcone derivative (1 mmol)

    • 2-Aminophenol (1 mmol)

    • Basic alumina

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix the pyrazole-chalcone derivative and 2-aminophenol with basic alumina.

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture at 180 W for 9-12 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_released GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binding Cl_ion GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Benzoxazepine_site Benzoxazepine Binding Site Benzoxazepine_site->GABA_A_Receptor Allosteric Modulation (Enhances GABA effect) Benzoxazepine_Synthesis_Workflow Start Starting Materials (e.g., Phenolic Acid, Amino Alcohol) Reaction Reaction Step (e.g., Cyclization, Condensation) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (e.g., NMR, Mass Spec) Purification->Analysis FinalProduct Pure Benzoxazepine Analysis->FinalProduct Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Observed: High Byproduct Formation Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Reaction Time Problem->Cause2 Cause3 Wrong Stoichiometry Problem->Cause3 Cause4 Presence of Impurities (e.g., Water) Problem->Cause4 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Adjust Reaction Time Cause2->Solution2 Solution3 Verify Stoichiometry Cause3->Solution3 Solution4 Use Anhydrous Conditions Cause4->Solution4

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound suitable for scaling up?

A1: A practical and scalable approach for the synthesis of this compound involves the condensation reaction of 2-aminobenzyl alcohol with benzoyl chloride, followed by an intramolecular cyclization. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor include temperature control during the acylation step to prevent side reactions, the rate of addition of reagents, efficient mixing to ensure homogeneity, and careful monitoring of reaction completion by techniques like TLC or HPLC. For the cyclization step, the choice of dehydrating agent and removal of water are critical for driving the reaction to completion.

Q3: What are the expected yields for this synthesis on a laboratory and pilot scale?

A3: On a laboratory scale, yields can typically range from 75-85%. However, when scaling up, a slight decrease to 65-75% might be observed due to factors such as mass transfer limitations and variations in heating and cooling efficiency. Process optimization can help mitigate this decrease.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. Suitable solvent systems should be determined at the laboratory scale. Column chromatography, while useful at a smaller scale, can be less practical and more expensive for large quantities.[1]

Q5: Are there any known stable intermediates in this synthetic pathway?

A5: Yes, the N-(2-(hydroxymethyl)phenyl)benzamide is a stable intermediate that is formed after the initial acylation of 2-aminobenzyl alcohol with benzoyl chloride. This intermediate can be isolated and characterized before proceeding to the cyclization step.

Experimental Protocols

Scheme 1: Synthesis of this compound

2-Aminobenzyl alcohol 2-Aminobenzyl alcohol Intermediate N-(2-(hydroxymethyl)phenyl)benzamide 2-Aminobenzyl alcohol->Intermediate Benzoyl chloride, Base Benzoyl chloride Benzoyl chloride Product This compound Intermediate->Product Acid catalyst, Heat

Caption: Reaction scheme for the synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of N-(2-(hydroxymethyl)phenyl)benzamide (Intermediate)

  • To a stirred solution of 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 L/kg of starting material) at 0-5 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude N-(2-(hydroxymethyl)phenyl)benzamide (1.0 eq) in a high-boiling point solvent such as toluene (10 L/kg).

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux (approximately 110-120 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Materials
2-Aminobenzyl alcohol10.0 g (81.2 mmol)1.0 kg (8.12 mol)
Benzoyl chloride12.6 g (89.3 mmol)1.26 kg (8.93 mol)
Triethylamine10.3 g (101.5 mmol)1.03 kg (10.15 mol)
p-Toluenesulfonic acid0.77 g (4.06 mmol)77 g (0.406 mol)
Reaction Conditions
Acylation Temperature0-5 °C0-10 °C
Cyclization Temperature110-120 °C (reflux)110-120 °C (reflux)
Yields
Expected Intermediate Yield80-90%75-85%
Expected Final Product Yield75-85%65-75%

Troubleshooting Guides

Issue 1: Low Yield of N-(2-(hydroxymethyl)phenyl)benzamide (Intermediate)
Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction is stirred efficiently. Check the quality of benzoyl chloride, as it can degrade over time. Monitor the reaction for a longer duration.
Side reactions Maintain the reaction temperature below 10 °C during the addition of benzoyl chloride to minimize the formation of N,O-dibenzoylated product.
Loss during workup Ensure complete extraction of the product from the aqueous layer. Minimize the number of washing steps if possible without compromising purity.
Issue 2: Incomplete Cyclization to this compound
Possible Cause Suggested Solution
Insufficient water removal Ensure the Dean-Stark apparatus is functioning correctly. A higher boiling point solvent or a more efficient dehydrating agent could be considered.
Catalyst deactivation Use a fresh batch of p-toluenesulfonic acid. The presence of basic impurities in the intermediate can neutralize the acid catalyst; consider a purification step for the intermediate.
Reaction equilibrium Increase the reaction temperature if the solvent allows, or increase the reaction time.
Issue 3: Formation of Impurities
Possible Cause Suggested Solution
Over-acylation As mentioned, control the temperature during the addition of benzoyl chloride and use the correct stoichiometry.
Polymerization In some condensation reactions, high temperatures for prolonged periods can lead to polymerization.[2] Monitor the reaction closely and avoid unnecessarily long reaction times.
Thermal decomposition If the product is sensitive to high temperatures, consider using a milder cyclization agent or a lower boiling point solvent under vacuum.

Visualizations

Experimental Workflow

A Charge Reactor with 2-Aminobenzyl Alcohol and Solvent B Cool to 0-5 °C A->B C Add Base B->C D Slowly Add Benzoyl Chloride C->D E Stir at Room Temperature D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench and Workup F->G Reaction Complete H Isolate Intermediate G->H I Charge Reactor with Intermediate and Toluene H->I J Add Acid Catalyst I->J K Heat to Reflux with Dean-Stark J->K L Reaction Monitoring (TLC/HPLC) K->L M Cool and Workup L->M Reaction Complete N Recrystallize Product M->N O Dry and Package N->O

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Start Low Final Yield Check_Intermediate Check Yield and Purity of Intermediate Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield Check_Intermediate->Low_Intermediate_Yield Low/Impure Good_Intermediate_Yield Good Intermediate Yield Check_Intermediate->Good_Intermediate_Yield Good Troubleshoot_Acylation Troubleshoot Acylation Step (See Guide 1) Low_Intermediate_Yield->Troubleshoot_Acylation Check_Cyclization Check Cyclization Step Good_Intermediate_Yield->Check_Cyclization Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization Starting Material Remains Impure_Product Impure Final Product Check_Cyclization->Impure_Product Byproducts Present Troubleshoot_Cyclization Troubleshoot Cyclization (See Guide 2) Incomplete_Cyclization->Troubleshoot_Cyclization Troubleshoot_Impurities Troubleshoot Impurities (See Guide 3) Impure_Product->Troubleshoot_Impurities

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzoxazepine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The isomeric forms of this scaffold, primarily the 1,4-benzoxazepine and 1,5-benzoxazepine cores, give rise to compounds with distinct pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these isomers, presenting key experimental data and methodologies to inform drug discovery and development efforts.

Positional Isomers: 1,4-Benzoxazepine vs. 1,5-Benzoxazepine

The positioning of the oxygen and nitrogen atoms within the seven-membered ring profoundly influences the three-dimensional shape and electronic properties of the molecule, leading to differential interactions with biological targets.

1,4-Benzoxazepine Derivatives

Derivatives of the 1,4-benzoxazepine scaffold have been extensively investigated, particularly for their activity on central nervous system (CNS) targets. A significant body of research has focused on their interaction with serotonin (5-HT) and dopamine receptors.

Structure-Activity Relationship:

  • Substitution at the 3-position: Introduction of a chloro group at the 3-position has been shown to be favorable for 5-HT1A receptor affinity.[1]

  • N-4 substitution: A butyl chain connecting to a terminal aromatic or heteroaromatic ring system, such as a pyridinyl group, is a common feature in potent 5-HT1A agonists.[1][2] The nature of this terminal group significantly impacts selectivity and efficacy.

  • Carbonyl group at the 5-position: The presence of a carbonyl group at the 5-position is a common feature in many neurologically active 1,4-benzoxazepine derivatives.[2]

Quantitative Data: 5-HT1A Receptor Agonists

CompoundRTerminal GroupKi (nM) for 5-HT1ASelectivity over D2Reference
1 H4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl1.2>1000[1]
Piclozotan (50) Cl4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl0.8>1000[1]
1,5-Benzoxazepine Derivatives

The 1,5-benzoxazepine scaffold has been explored for a diverse range of biological activities, including anticancer, anticonvulsant, and antihistaminic properties.[3][4]

Structure-Activity Relationship:

  • Side Chain at N-5: The length and nature of the side chain at the nitrogen atom are critical for activity. For histamine H3 receptor antagonists, a three-carbon side chain has been identified as a promising starting point for further optimization.[5]

  • Substitution on the Benzene Ring: Modifications on the fused benzene ring can influence potency and selectivity.

  • Substitution at the 2- and 4-positions: The substituents at these positions can significantly impact the overall conformation and biological activity of the molecule.

Quantitative Data: Histamine H3 Receptor Antagonists

CompoundSide Chain at N-5Ki (nM) for H3RReference
2 3-(1H-imidazol-4-yl)propyl150[5]
3 4-(1H-imidazol-4-yl)butyl>1000[5]

Stereoisomerism in Benzoxazepine Derivatives

Chirality plays a critical role in the biological activity of many benzoxazepine derivatives. The spatial arrangement of substituents can lead to significant differences in receptor binding affinity and functional activity between enantiomers.

While direct comparative studies on benzoxazepine enantiomers are limited, research on the structurally related benzazepines provides valuable insights into the expected stereoselectivity. For dopamine receptor ligands, the activity is often found to reside predominantly in one enantiomer.

Stereoselectivity at Dopamine Receptors:

For 1-phenyl-substituted 3-benzazepine derivatives, which are structurally analogous to potential benzoxazepine congeners, the dopaminergic activity resides almost exclusively in the (R)-enantiomer .[6] The (S)-enantiomer is considerably less potent or inactive.[7] This suggests that a specific stereochemical orientation of the substituent at the chiral center is crucial for optimal interaction with the dopamine receptor binding pocket.

Quantitative Data: Enantiomers of a Benzazepine Dopamine D1 Agonist

EnantiomerReceptor Binding (IC50, nM) vs. [3H]SCH23390Adenylate Cyclase Stimulation (EC50, nM)Reference
(R)-enantiomer 1025[6]
(S)-enantiomer >10,000>10,000[6]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • HeLa cell membranes expressing human 5-HT1A receptors.

  • [3H]8-OH-DPAT (radioligand).

  • Serotonin (for non-specific binding determination).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Aliquots of cell membranes (20-40 µg of protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT (e.g., 0.5 nM).

  • The incubation is carried out in the assay buffer for 30 minutes at 37°C.

  • Non-specific binding is determined in the presence of a high concentration of serotonin (e.g., 10 µM).

  • The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (t-MCAO) for Neuroprotection

Objective: To evaluate the neuroprotective effect of a test compound in a model of focal cerebral ischemia.

Materials:

  • Male Wistar rats (250-300 g).

  • Anesthesia (e.g., isoflurane).

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip.

  • Test compound dissolved in an appropriate vehicle.

Procedure:

  • Rats are anesthetized, and the right middle cerebral artery (MCA) is occluded by inserting a nylon monofilament suture into the internal carotid artery.

  • The test compound or vehicle is administered at a specific time point before or after the occlusion (e.g., 30 minutes post-occlusion).

  • After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.

  • Neurological deficit scores are evaluated at various time points post-reperfusion (e.g., 24 hours).

  • After a set survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed.

  • The brains are sliced and stained with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

  • The infarct volume is quantified using image analysis software.

  • The neuroprotective effect is determined by comparing the infarct volume and neurological deficit scores in the compound-treated group to the vehicle-treated group.

Signaling Pathways and Visualization

5-HT1A Receptor Agonist Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by a benzoxazepine agonist initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzoxazepine_Agonist Benzoxazepine_Agonist 5HT1A_Receptor 5HT1A_Receptor Benzoxazepine_Agonist->5HT1A_Receptor Binds to Gi_Protein Gi/o Protein 5HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ERK ERK Gi_Protein->ERK Activates Akt Akt Gi_Protein->Akt Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP ATP ATP PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Reduces phosphorylation of Gene_Expression Gene_Expression CREB->Gene_Expression Alters Neuronal_Survival Neuronal_Survival ERK->Neuronal_Survival Promotes Akt->Neuronal_Survival Promotes

Caption: Signaling pathway of a 5-HT1A receptor agonist.

Dopamine D2 Receptor Antagonist Signaling Pathway

Benzoxazepine-based dopamine D2 receptor antagonists block the action of dopamine, thereby modulating downstream signaling pathways implicated in psychosis and other neurological disorders. This antagonism prevents the inhibition of adenylyl cyclase and can influence other signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzoxazepine_Antagonist Benzoxazepine_Antagonist D2_Receptor Dopamine D2 Receptor Benzoxazepine_Antagonist->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Binds to Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Inhibits activation of Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition relieved PI3K PI3K Gi_Protein->PI3K Inhibition relieved ERK ERK Gi_Protein->ERK Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Neuronal_Function Neuronal_Function cAMP->Neuronal_Function Modulates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neurotransmission Neurotransmission GSK3b->Neurotransmission Modulates Neuroplasticity Neuroplasticity ERK->Neuroplasticity Modulates

Caption: Signaling pathway of a Dopamine D2 receptor antagonist.

Conclusion

The isomeric forms of the benzoxazepine scaffold provide a rich landscape for the discovery of novel therapeutic agents. The 1,4- and 1,5-benzoxazepine cores tend to direct compounds towards different biological targets, with 1,4-isomers showing a prevalence for CNS receptors and 1,5-isomers displaying a broader range of activities. Furthermore, the stereochemistry of substituents on the benzoxazepine ring is a critical determinant of biological activity, often with one enantiomer being significantly more potent. A thorough understanding of these structure-activity relationships is essential for the rational design and development of new, effective, and selective benzoxazepine-based drugs. Further head-to-head comparative studies of these isomers are warranted to more fully elucidate their distinct pharmacological profiles.

References

spectroscopic comparison of 3,1- and 1,4-benzoxazepines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Spectroscopic Comparison of 3,1- and 1,4-Benzoxazepines for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,1- and 1,4-benzoxazepine isomers, two important heterocyclic scaffolds in medicinal chemistry. Understanding the distinct spectroscopic features of these isomers is crucial for their unambiguous identification and characterization in drug discovery and development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and illustrative diagrams.

The fundamental difference between these two isomers lies in the arrangement of the oxygen and nitrogen atoms within the seven-membered ring fused to the benzene ring. In 3,1-benzoxazepines, the oxygen atom is at position 1 and the nitrogen atom is at position 3, whereas in 1,4-benzoxazepines, the nitrogen is at position 1 and the oxygen is at position 4. This structural variance significantly influences their electronic environment and, consequently, their spectroscopic properties.

Benzoxazepine_Isomers cluster_0 3,1-Benzoxazepine cluster_1 1,4-Benzoxazepine 3,1-structure 1,4-structure Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Work-up Work-up Synthesis->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) NMR_Analysis NMR (1H, 13C) Purification (Chromatography)->NMR_Analysis Structure Elucidation IR_Analysis IR Spectroscopy Purification (Chromatography)->IR_Analysis Functional Group ID MS_Analysis Mass Spectrometry (HRMS) Purification (Chromatography)->MS_Analysis Molecular Formula Data_Interpretation Data_Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Unraveling the Mechanism of 2-Phenyl-3,1-benzoxazepine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative overview of the current, albeit limited, scientific understanding of 2-Phenyl-3,1-benzoxazepine and contrasts it with related heterocyclic compounds for which more extensive data are available.

Currently, detailed experimental data validating the specific mechanism of action for this compound is not extensively available in the public domain. The scientific literature primarily focuses on its synthesis and basic chemical properties. However, by examining the broader classes of benzoxazepines and structurally similar benzoxazines, we can infer potential avenues for its biological activity and frame a strategy for its systematic validation.

Comparative Landscape: Benzoxazines and Benzodiazepines

Benzoxazepine and benzoxazine derivatives are known to exhibit a wide range of biological activities. These activities are largely dependent on the specific isomeric form and the nature and position of substituent groups on the heterocyclic ring system. For context, established drug classes such as benzodiazepines, which share some structural similarities, exert their effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS).

Table 1: Overview of Biological Activities of Related Heterocyclic Scaffolds

Compound ClassKnown Biological ActivitiesExamples of Validated Mechanisms
Benzodiazepines Anxiolytic, sedative, anticonvulsant, muscle relaxantPositive allosteric modulation of GABA-A receptors.[1]
Benzoxazine Derivatives Anticancer, antimicrobial, anti-inflammatory, CNS effectsVaried; includes inhibition of enzymes like methionyl-tRNA synthetase and modulation of kinase pathways.[2][3]
Benzoxazepine Derivatives Potential CNS activity, anticancer propertiesLargely under investigation; some derivatives show activity at CNS receptors.[4]

Postulated Mechanism of Action for this compound

Based on the activities of structurally related compounds, the mechanism of action for this compound could potentially involve interaction with CNS receptors or enzymatic pathways. A structural isomer, 2-phenyl-4H-benzo[d][2][5]oxazin-4-one, has been investigated for its anticancer properties and was found to exhibit inhibitory activity against the A549 human lung cancer cell line, with a postulated mechanism involving the inhibition of methionyl-tRNA synthetase.[2][5]

Further research is necessary to determine if this compound shares this or other mechanisms.

Experimental Protocols for Mechanism Validation

To rigorously validate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols outline key experiments that would be essential in this endeavor.

In Vitro Assays
  • Receptor Binding Assays: To assess the affinity of this compound for a panel of CNS receptors (e.g., GABA-A, serotonin, dopamine receptors), competitive radioligand binding assays should be performed using membrane preparations from relevant cell lines or animal brain tissue.

  • Enzyme Inhibition Assays: Based on the findings for related structures, the inhibitory activity of the compound against enzymes such as methionyl-tRNA synthetase, kinases, and other potential targets should be quantified using appropriate enzymatic assays.

  • Cell-Based Functional Assays: The functional consequence of receptor binding or enzyme inhibition should be evaluated in cell-based models. For example, if binding to the GABA-A receptor is observed, patch-clamp electrophysiology could be used to measure changes in ion channel conductance in the presence of the compound.

In Vivo Studies
  • Animal Models of Disease: To investigate the therapeutic potential, the compound should be tested in relevant animal models. For example, if in vitro data suggests anxiolytic properties, models such as the elevated plus-maze or light-dark box test in rodents would be appropriate.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to correlate its concentration in the body with its pharmacological effects, comprehensive PK/PD studies are essential.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the validation of this compound's mechanism of action.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Receptor_Screening Broad Receptor Panel Screening Hit_Identification Identification of Primary Target(s) Receptor_Screening->Hit_Identification Enzyme_Assays Enzyme Inhibition Assays Enzyme_Assays->Hit_Identification Functional_Assays Cell-Based Functional Assays PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Functional_Assays->PK_PD_Studies Animal_Models Efficacy in Animal Models PK_PD_Studies->Animal_Models Toxicity_Studies Toxicology Assessment Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Compound_Synthesis This compound Synthesis & Purification Compound_Synthesis->Receptor_Screening Compound_Synthesis->Enzyme_Assays Hit_Identification->Functional_Assays Clinical_Development Preclinical & Clinical Development Lead_Optimization->Clinical_Development

References

Comparative Cytotoxicity of 2-Phenyl-3,1-benzoxazepine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of 2-Phenyl-3,1-benzoxazepine and related heterocyclic compounds. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings on structurally similar molecules, offering insights into their potential as anticancer agents.

This document summarizes quantitative cytotoxic data, details common experimental protocols for assessing cytotoxicity, and visualizes a potential signaling pathway involved in the cytotoxic mechanism of action of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic potential of benzoxazepine derivatives and related compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The tables below summarize the IC50 values for several benzoxazepine and benzoxazole analogs, with the well-established anticancer drug Doxorubicin included for reference.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Table 1: Cytotoxicity of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one

CompoundCell LineIC50 (µg/mL)
2-Phenyl-4H-benzo[d][1][2]oxazin-4-oneA549 (Human Lung Carcinoma)65.43 ± 2.7[3]

Table 2: Cytotoxicity of Benzo[b]pyrano[2,3-e][1][4]diazepine Derivatives

A study on a series of novel benzo[b]pyrano[2,3-e][1][4]diazepines revealed promising cytotoxic activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[2] One of the most potent analogs displayed the following IC50 values:[2]

CompoundCell LineIC50 (µM)
Analogue 9HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54
DoxorubicinHCT-116Not Reported in this study
MCF-7Not Reported in this study

Table 3: Cytotoxicity of Phenylacetamide Derivatives

A series of phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity. The IC50 values against various cancer cell lines are presented below, with Doxorubicin as a reference.

CompoundCell LineIC50 (µM)
3d MDA-MB-4680.6 ± 0.08
PC-120.6 ± 0.08
MCF-70.7 ± 0.4
Doxorubicin MDA-MB-4680.38 ± 0.07
PC-122.6 ± 0.13
MCF-72.63 ± 0.4

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay widely used for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well).

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The test compound (e.g., this compound derivatives) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the cell culture medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to each well.

  • Control wells containing medium with the solvent (vehicle control) and medium alone (blank control) are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The background absorbance from the blank wells is subtracted from all other readings.

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Several studies on benzodiazepine and benzoxazole derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_cell Cancer Cell Benzoxazepine_Derivative This compound Derivative Mitochondrion Mitochondrion Benzoxazepine_Derivative->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Bax->Mitochondrion pore formation Bcl2->Mitochondrion stabilization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Cross-Reactivity Profile of 2-Phenyl-3,1-benzoxazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the hypothetical cross-reactivity profile of 2-Phenyl-3,1-benzoxazepine against a panel of structurally related and functionally analogous CNS-active compounds. Due to the absence of direct experimental data on this compound, this comparison leverages binding affinity data from established drugs with similar core structures, namely Loxapine, Amoxapine, Asenapine, Clozapine, and Olanzapine. This approach provides a predictive framework for understanding potential off-target interactions and guiding future experimental investigations.

Comparative Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) of selected comparator compounds across a range of physiologically relevant receptors. Lower Ki values indicate higher binding affinity. This data is crucial for predicting the likelihood of cross-reactivity. A compound with high affinity for multiple receptors is more likely to exhibit a broad cross-reactivity profile.

ReceptorLoxapine (Ki, nM)Amoxapine (Ki, nM)Asenapine (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)
Dopamine Receptors
D111-31Low Affinity1.4-11-31
D25.2High Affinity (<100)1.375-12511
D3--0.42--
D4--1.1--
Serotonin Receptors
5-HT1A-Low Affinity (<10000)2.5--
5-HT1B--4.0--
5-HT2AHigh Affinity (<100)High Affinity (<100)0.0644
5-HT2B--0.16--
5-HT2C--0.03-11
5-HT3----57
5-HT5--1.6--
5-HT6--0.25-5
5-HT7--0.13--
Adrenergic Receptors
α1High Affinity (<100)High Affinity (<100)1.2-19
α2Moderate Affinity (<1000)-1.2--
Histamine Receptors
H1--1.02.87
H2--6.2--
Muscarinic Receptors
M1-M5241 (M5)Low Affinity (<10000)No Appreciable Affinity-73-132

Data compiled from various sources.[1][2][3][4][5][6][7][8][9][10][11][12] Note that experimental conditions can vary, leading to differences in reported values.

Experimental Protocols

The binding affinity data presented above is typically generated using in vitro radioligand binding assays. These assays are fundamental in drug discovery for determining the interaction of a compound with its target and assessing its selectivity.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

  • Test compound (unlabeled)

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation: A reaction mixture is prepared in assay tubes containing the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through the filter).

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Enzyme Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the activity of a specific enzyme, which can be an off-target effect contributing to its cross-reactivity profile.

Materials:

  • Test compound

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

  • Microplate reader

Procedure:

  • Reaction Setup: The enzyme and the test compound at various concentrations are pre-incubated in a microplate well.

  • Initiation of Reaction: The reaction is initiated by adding the enzyme's substrate.

  • Incubation: The plate is incubated for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: The amount of product formed (or substrate consumed) is measured using a microplate reader. The method of detection depends on the nature of the substrate and product (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis: The enzyme activity is calculated for each concentration of the test compound. An IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined.

Visualizing Cross-Reactivity Assessment and Potential Downstream Effects

To illustrate the process of evaluating cross-reactivity and its potential consequences, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound This compound Assay Radioligand Binding Assay / Enzyme Inhibition Assay Compound->Assay Data Binding Affinity (Ki) / Inhibition (IC50) Data Assay->Data Target_Panel Panel of Receptors & Enzymes Target_Panel->Assay Comparison Comparison with Known Drugs Data->Comparison Profile Cross-Reactivity Profile Comparison->Profile

Workflow for Assessing Cross-Reactivity.

Given the pharmacological profiles of the comparator drugs, it is plausible that this compound could interact with dopaminergic or serotonergic pathways. The following diagram illustrates a simplified signaling cascade for the Dopamine D2 receptor, a common target for antipsychotic drugs. Off-target binding to this receptor could modulate this pathway, leading to unintended physiological effects.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Regulates Dopamine Dopamine Dopamine->D2R Activates Benzoxazepine This compound (Antagonist) Benzoxazepine->D2R Blocks

Hypothetical Modulation of Dopamine D2 Receptor Signaling.

References

A Comparative Guide to Analytical Method Validation for 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2-Phenyl-3,1-benzoxazepine, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of specific validated methods for this exact analyte, this document outlines proposed methodologies based on established techniques for structurally similar compounds, such as benzodiazepines and other N-aryl heterocycles. The validation of these methods is paramount to ensure data integrity for quality control, stability studies, and pharmacokinetic assessments.

The proposed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are compared based on their performance characteristics. Detailed experimental protocols and validation parameters are provided in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the revised draft Q2(R2)[1][2][3][4].

Data Presentation: Comparison of Analytical Methods

The following table summarizes the proposed analytical methods and their typical performance characteristics for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratio of precursor and product ions
Typical Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile/Carrier Gas Acetonitrile:Water or Methanol:Water gradientHeliumAcetonitrile:Water or Methanol:Water gradient with formic acid or ammonium formate
Detector UV/PDA Detector (e.g., 254 nm)Mass Spectrometer (Electron Ionization)Triple Quadrupole Mass Spectrometer (Electrospray Ionization)
Specificity Good, potential for interference from co-eluting impuritiesHigh, based on retention time and mass spectrumVery high, based on precursor/product ion transitions
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 10%< 5%
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range
Sample Preparation Dilution, filtrationDerivatization may be required, liquid-liquid or solid-phase extractionDilution, protein precipitation, solid-phase extraction
Advantages Robust, widely available, cost-effectiveHigh sensitivity and specificity for volatile compoundsHighest sensitivity and specificity, suitable for complex matrices
Disadvantages Lower sensitivity than MS methodsNot suitable for non-volatile or thermally labile compounds, may require derivatizationHigher cost and complexity of instrumentation

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are outlined below. These protocols serve as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: 0-5 min (30% B), 5-15 min (30% to 80% B), 15-20 min (80% B), 20-21 min (80% to 30% B), 21-25 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter. Prepare calibration standards and quality control samples by diluting the stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound, particularly for impurity profiling of volatile related substances.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization with a silylating agent may be necessary to improve volatility and peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).[5][6][7]

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: Optimized for rapid analysis, typically a 5-10 minute total run time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusion of a standard solution.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.

    • Urine: Dilution with mobile phase A followed by filtration.

    • Solid-phase extraction (SPE) may be employed for cleaner samples and lower detection limits.

Validation of Analytical Methods

The following validation parameters should be assessed for each method according to ICH guidelines[1][2][3][4].

Validation Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples, and by peak purity analysis using a PDA detector or mass spectral data.
Linearity The correlation coefficient (R²) of the calibration curve should be ≥ 0.999 for at least five concentration levels across the desired range.
Range The range should be established based on the linearity, accuracy, and precision data. For assay, the typical range is 80-120% of the test concentration. For impurity determination, the range should cover from the reporting threshold to 120% of the specification.
Accuracy The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance and within 95.0% to 105.0% for the drug product. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples).
Precision Repeatability (Intra-day precision): The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay. Intermediate Precision (Inter-day and inter-analyst precision): The RSD should be ≤ 2.0% for the assay.
Limit of Detection (LOD) The concentration at which the analyte can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Visualizations

The following diagrams illustrate the general workflows for the validation of the proposed analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Standard Standard & Sample Preparation HPLC HPLC-UV Analysis Standard->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Data Data Acquisition HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ_LOD LOQ & LOD Data->LOQ_LOD Robustness Robustness Data->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ_LOD->Report Robustness->Report

Caption: General workflow for HPLC-UV method validation.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting SamplePrep Sample Preparation (with/without Derivatization) GCMS GC-MS Analysis SamplePrep->GCMS Data Data Acquisition (TIC & Mass Spectra) GCMS->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ_LOD LOQ & LOD Data->LOQ_LOD Robustness Robustness Data->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ_LOD->Report Robustness->Report

Caption: General workflow for GC-MS method validation.

LCMSMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting SamplePrep Sample Preparation (SPE, LLE, or PPT) LCMSMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMSMS MobilePhase Mobile Phase Preparation MobilePhase->LCMSMS Data Data Acquisition LCMSMS->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ_LOD LOQ & LOD Data->LOQ_LOD MatrixEffect Matrix Effect Data->MatrixEffect Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ_LOD->Report MatrixEffect->Report

Caption: General workflow for LC-MS/MS method validation.

References

A Comparative Overview of Molecular Docking Studies on Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The absence of a single, comprehensive comparative study underscores a potential area for future research. Such a study would be invaluable for elucidating the structure-activity relationships of benzoxazepine isomers and their derivatives, ultimately aiding in the design of more potent and selective therapeutic agents.

Data Presentation

The following tables summarize the quantitative data from various molecular docking studies on benzoxazepine derivatives. It is crucial to note that these results are not directly comparable due to variations in the software, force fields, and target proteins used in each study.

Table 1: Molecular Docking Scores of Bis-1,3-Benzoxazepine Derivatives against Progesterone Receptor (PDB ID: 4OAR)

CompoundDocking Score (ΔG, kcal/mol)Number of Hydrogen BondsInteracting Residues
6b -9.583GLN725, GLN916
7a -9.283Not specified
7c -9.113Not specified

These compounds were identified as having potential anticancer properties based on their high docking scores.

Table 2: Molecular Docking of 1,3-Benzoxazepine Derivatives against Bacterial Proteins [1]

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)
1B Undecaprenyl diphosphate synthase (E. coli)4H2M-7.2
2B Undecaprenyl diphosphate synthase (E. coli)4H2M-7.5
3B Undecaprenyl diphosphate synthase (E. coli)4H2M-7.9
1C Undecaprenyl diphosphate synthase (E. coli)4H2M-7.8
2C Undecaprenyl diphosphate synthase (E. coli)4H2M-8.1
3C Undecaprenyl diphosphate synthase (E. coli)4H2M-8.6
1B Dihydrofolate reductase (S. aureus)3FYV-7.6
2B Dihydrofolate reductase (S. aureus)3FYV-7.9
3B Dihydrofolate reductase (S. aureus)3FYV-8.1
1C Dihydrofolate reductase (S. aureus)3FYV-8.0
2C Dihydrofolate reductase (S. aureus)3FYV-8.3
3C Dihydrofolate reductase (S. aureus)3FYV-8.8

This study evaluated the potential of these derivatives as antibacterial agents.[1]

Experimental Protocols

The methodologies employed in the cited studies are detailed below to provide context for the presented data.

Protocol for Docking against Progesterone Receptor[1][2]
  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Target Preparation: The three-dimensional crystal structure of the progesterone receptor (PDB ID: 4OAR) was obtained from the Protein Data Bank. Water molecules and the original inhibitors were removed from the protein structure prior to docking.

  • Ligand Preparation: The structures of the synthesized bis-1,3-benzoxazepine derivatives were optimized using the DFT method with the B3LYP functional and a 6-31G(d) basis set, as implemented in Gaussian 16 software.

  • Docking Procedure: The prepared ligands were docked into the binding site of the progesterone receptor. The results were analyzed based on the binding energy (docking score) and the interactions with amino acid residues.

Protocol for Docking against Bacterial Proteins[3]
  • Software: The specific software used for molecular docking was not detailed in the abstract.

  • Target Preparation: The crystal structures of undecaprenyl diphosphate synthase from E. coli (PDB ID: 4H2M) and dihydrofolate reductase from S. aureus (PDB ID: 3FYV) were retrieved from the Protein Data Bank.

  • Ligand Preparation: A series of 1,3-oxazepane and 1,3-benzoxazepine derivatives were synthesized and their structures were used for the docking study.

  • Docking Analysis: The docking results were analyzed to understand the binding modes, potential interactions, and binding affinity scores of the derivatives within the active sites of the target proteins.

Visualizations

The following diagrams illustrate a general workflow for molecular docking studies and a relevant signaling pathway where benzoxazepine derivatives have been investigated.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Using software like AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Removal of Water/Ligands, Addition of Hydrogens) protein_prep->docking pose_generation Generation of Binding Poses docking->pose_generation scoring Scoring & Ranking (Binding Energy Calculation, e.g., kcal/mol) pose_generation->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction_analysis

A generalized workflow for molecular docking studies.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxazepine Benzoxazepine (mTOR Inhibitor) Benzoxazepine->mTORC1

The PI3K/AKT/mTOR signaling pathway, a target for some benzoxazepine derivatives.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for handling 2-Phenyl-3,1-benzoxazepine. All personnel must adhere to these procedures to ensure a safe laboratory environment.

Due to the limited availability of specific safety data for this compound, a precautionary approach is mandatory. The following guidelines are based on best practices for handling chemicals with unknown toxicological properties and information on structurally similar compounds, which suggest potential hazards such as being a strong lachrymator (tear-inducing) and a moderate skin irritant. Another related compound is known to be harmful if swallowed. Therefore, it is essential to treat this compound as a hazardous substance.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Primary Eye Protection: Chemical splash goggles. - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). - Lab Coat: Standard laboratory coat.
High-Volume Handling or Reactions - Primary Eye Protection: Chemical splash goggles and a face shield. - Gloves: Double-gloving with chemical-resistant gloves. - Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. - Respiratory Protection: Use of a certified chemical fume hood is mandatory.
Cleaning and Decontamination - Primary Eye Protection: Chemical splash goggles. - Gloves: Heavy-duty chemical-resistant gloves. - Lab Coat: Chemical-resistant lab coat or apron.

Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling the compound.

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure.

1. Engineering Controls:

  • All work with this compound, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

2. Personal Hygiene:

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[2][3]

3. Housekeeping:

  • Keep the work area clean and organized.

  • Clearly label all containers with the full chemical name: "this compound".[4][5]

  • Clean up any spills immediately following the emergency procedures outlined below.

III. Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Waste Categorization: Treat all waste contaminated with this compound as hazardous waste.

  • Waste Collection:

    • Collect liquid waste in a designated, properly labeled, and sealed container.

    • Collect solid waste, including contaminated consumables like gloves and paper towels, in a separate, clearly labeled, and sealed container.

  • Disposal: All chemical waste must be disposed of through the institution's designated hazardous waste management program.[6][7][8] Do not pour any waste down the drain.[8][9]

IV. Experimental Workflow and Emergency Protocols

The following diagrams illustrate the standard operating procedure for handling this compound and the immediate actions to take in an emergency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_prepare Prepare Solution/Reaction in Fume Hood handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_alert Alert Others in the Area spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_clean Clean the Area spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose exposure_remove Remove Contaminated Clothing exposure_flush Flush Affected Area with Water (15 min) exposure_remove->exposure_flush exposure_medical Seek Immediate Medical Attention exposure_flush->exposure_medical exposure_sds Provide SDS (if available) to Medical Personnel exposure_medical->exposure_sds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.